molecular formula C14H20N2 B1311996 8-Benzyl-3a-amino-1aH,5aH-nortropane CAS No. 76272-35-0

8-Benzyl-3a-amino-1aH,5aH-nortropane

Cat. No.: B1311996
CAS No.: 76272-35-0
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-AGUYFDCRSA-N
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Description

8-Benzyl-3a-amino-1aH,5aH-nortropane is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-AGUYFDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191321
Record name (3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-35-0, 76272-36-1
Record name (3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
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Record name 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, (3-endo)
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Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
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Record name (3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
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Record name (3-exo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyl-3a-amino-1aH,5aH-nortropane, a nortropane derivative, represents a significant scaffold in medicinal chemistry. The nortropane framework is a core structural element in a variety of biologically active molecules, including neurotransmitter reuptake inhibitors. This guide provides a comprehensive overview of the known chemical properties of this compound, outlines potential synthetic and experimental protocols based on related compounds, and discusses its potential pharmacological relevance.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a research setting.

PropertyValueReference
CAS Number 76272-35-0[1]
Molecular Formula C₁₄H₂₀N₂[1]
Molecular Weight 216.32 g/mol [1]
Boiling Point 317.1 °C at 760 mmHg[1]
Density 1.082 g/cm³[1]
Vapor Pressure 0.000393 mmHg at 25°C[1]
Flash Point 133.4 °C[1]

Synthesis and Characterization

Postulated Synthetic Workflow

The synthesis would likely commence from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, a common precursor in nortropane chemistry. The key step involves the reductive amination of the ketone to introduce the amino group at the 3-position.

G start 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) start->reductive_amination product This compound reductive_amination->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

A postulated synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar nortropane amines.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1 equivalent) in dichloromethane, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile: A Focus on Monoamine Transporters

Extensive literature searches did not yield specific quantitative data regarding the binding affinities (e.g., Kᵢ or IC₅₀ values) or the mechanism of action for this compound. However, the nortropane scaffold is a well-established pharmacophore that targets monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Therefore, it is plausible that this compound may exhibit activity at these targets.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for monoamine transporters, a competitive radioligand binding assay would be a standard and appropriate method.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis membranes Cell Membranes Expressing Target Transporter (DAT, SERT, or NET) incubation Incubation membranes->incubation radioligand Radioligand (e.g., [³H]WIN 35,428 for DAT) radioligand->incubation test_compound This compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC₅₀ Determination scintillation->ic50 ki Kᵢ Calculation (Cheng-Prusoff Equation) ic50->ki

A general workflow for a radioligand binding assay.

Materials:

  • Cell membrane preparations expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar high-affinity ligand.

    • For SERT: [³H]Citalopram or a similar high-affinity ligand.

    • For NET: [³H]Nisoxetine or a similar high-affinity ligand.

  • Test compound: this compound.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or GBR 12909).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of a non-labeled inhibitor.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways: An Area for Future Investigation

As there is no available data on the biological targets of this compound, it is not possible to delineate any specific signaling pathways that it may modulate. Should future research identify this compound as an inhibitor of monoamine transporters, its mechanism of action would involve the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine, serotonin, or norepinephrine. This, in turn, would potentiate the signaling of their respective receptors.

Conclusion

This compound is a nortropane derivative with defined chemical and physical properties. While specific biological activity data is currently lacking in the public domain, its structural similarity to known monoamine transporter inhibitors suggests that this is a promising area for future investigation. The synthetic and experimental protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and pharmacological evaluation of this compound, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to elucidate its precise molecular targets and mechanism of action.

References

physical and chemical characteristics of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and inferred biological characteristics of 8-Benzyl-3a-amino-1aH,5aH-nortropane. This nortropane derivative is a significant scaffold in the field of medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders. This document synthesizes available data to facilitate further research and development efforts.

Core Physical and Chemical Characteristics

This compound, also known by its systematic name (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine, is a bicyclic amine. The defining feature of this molecule is the nortropane core, which provides a rigid conformational structure, a key aspect for its interaction with biological targets. The presence of a benzyl group on the nitrogen at position 8 and an amino group at position 3 are critical for its chemical reactivity and potential pharmacological activity. It is important to distinguish between the endo (3a) and exo (3ß) stereoisomers, as stereochemistry plays a crucial role in the biological activity of nortropane derivatives.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀N₂[1][2][3]
Molecular Weight 216.32 g/mol [1][2][3]
CAS Number 76272-35-0 (endo)[1][2][4]
76272-36-1 (exo)[5][6]
Appearance Light yellow to light brown solid (predicted)[2]
Boiling Point 317.1 ± 35.0 °C at 760 mmHg (predicted)[2][7]
Density 1.082 ± 0.06 g/cm³ (predicted)[2][7]
Vapor Pressure 0.000393 mmHg at 25°C (predicted)[7]
Flash Point 133.4 °C (predicted)[7]
pKa 10.23 ± 0.20 (predicted)[2]
LogP 2.1407 (predicted)[1]
Topological Polar Surface Area (TPSA) 29.26 Ų[1]

Experimental Protocols

While a detailed experimental protocol for the endo-isomer is not widely published, a general procedure for the synthesis of the exo-isomer, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, has been described. This synthesis typically starts from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Synthesis of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

This protocol involves a two-step process: the formation of an oxime intermediate followed by its reduction to the primary amine.

Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime [8]

  • A mixture of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (7.65 g, 33 mmol), hydroxylamine hydrochloride, and pyridine is heated under reflux in ethanol.

  • The reaction progress is monitored by an appropriate method (e.g., TLC).

  • Upon completion, the reaction mixture is cooled and worked up, typically involving dilution with an aqueous basic solution (e.g., sodium carbonate), filtration, and extraction of the product into an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are washed, dried, and concentrated under vacuum to yield the crude oxime.

Step 2: Reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine [8]

  • The oxime intermediate (7.65 g, 33 mmol) is dissolved in a high-boiling alcohol solvent such as 1-pentanol at an elevated temperature (e.g., 120 °C).[8]

  • Sodium metal (7.6 g, 0.33 mol) is added portion-wise over a period of time (e.g., 2 hours).[8]

  • The reaction mixture is heated under reflux for several hours (e.g., 5 hours) to ensure complete reduction.[8]

  • After cooling, the reaction is quenched, typically by the slow addition of water.

  • The pH of the aqueous phase is adjusted to be acidic (e.g., with 6 M HCl) and extracted to remove any non-basic impurities.[8]

  • The aqueous layer is then made basic (pH 10) by the addition of a strong base (e.g., 5 M NaOH).[8]

  • The product is extracted into an organic solvent (e.g., ethyl acetate).[8]

  • The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo.[8]

  • The crude product is purified by column chromatography (e.g., using a 5-10% methanol in dichloromethane gradient) to afford the pure exo-amine.[8]

Biological Activity and Signaling Pathways

Specific quantitative biological data, such as binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at various biological targets, are not extensively available in peer-reviewed literature. However, the broader class of 8-azabicyclo[3.2.1]octane derivatives has been widely studied for its interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to act as potent and selective inhibitors of these transporters. The nature and position of substituents on the nortropane ring significantly influence the affinity and selectivity for each transporter. The benzyl group at the N-8 position and the amino group at the C-3 position of the title compound suggest that it is likely to interact with one or more of these monoamine transporters.

The general mechanism of action for this class of compounds involves binding to the transporter protein and inhibiting the reuptake of the respective neurotransmitter (dopamine, serotonin, or norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Dopamine) dat Dopamine Transporter (DAT) vesicle->dat Release dopamine_synapse Dopamine dat->dopamine_synapse Reuptake compound 8-Benzyl-3a-amino- 1aH,5aH-nortropane compound->dat Inhibition dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binding signaling Postsynaptic Signaling dopamine_receptor->signaling Activation

Caption: General mechanism of dopamine transporter (DAT) inhibition.

Experimental and Logical Workflows

The synthesis of this compound follows a logical chemical transformation sequence. The workflow diagram below outlines the key steps in the synthesis of the exo-isomer as described in the experimental protocol section.

G start Start: 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime_formation Oxime Formation (Hydroxylamine HCl, Pyridine, Ethanol, Reflux) start->oxime_formation oxime_intermediate Intermediate: 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime oxime_formation->oxime_intermediate reduction Reduction (Sodium metal, 1-Pentanol, Reflux) oxime_intermediate->reduction workup Aqueous Workup (Acid/Base Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification final_product Final Product: exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine purification->final_product

Caption: Synthetic workflow for exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.

Conclusion

This compound represents a valuable molecular scaffold for the development of novel CNS-active compounds. Its rigid nortropane core and the presence of key functional groups make it a promising candidate for targeting monoamine transporters. While detailed experimental data on the final compound are limited in the public domain, the available information on its synthesis and the known pharmacology of related derivatives provide a strong foundation for future research. Further investigation is warranted to fully characterize its spectral properties and to quantify its biological activity at DAT, SERT, and NET, which will be crucial for elucidating its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 8-Benzyl-3a-amino-1aH,5aH-nortropane. Nortropane scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document consolidates available information on the synthesis, structural features, and potential biological relevance of this specific derivative, providing a valuable resource for researchers in drug discovery and development.

Molecular Structure and Stereochemistry

This compound is a derivative of nortropane, a bicyclic amine with the systematic name 8-azabicyclo[3.2.1]octane. The core structure consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing two carbon atoms and a nitrogen atom.

The stereochemistry of this molecule is precisely defined by its nomenclature:

  • 8-Benzyl: A benzyl group (a phenylmethyl group) is attached to the nitrogen atom at position 8 of the nortropane ring system.

  • 3a-amino: An amino group (-NH2) is attached to the carbon at position 3. The 'α' designation indicates that the substituent is on the same side of the bicyclic system as the ethano bridge (C6 and C7). In the context of the chair-like conformation of the six-membered ring, this corresponds to an axial orientation. This is also referred to as the endo position.

  • 1aH,5aH: This notation specifies the stereochemistry at the bridgehead carbons (C1 and C5). The 'α' designation indicates that the hydrogen atoms at these positions are on the same side as the C3 substituent, meaning they are also in the endo orientation relative to the main six-membered ring.

Chemical Identifiers:

PropertyValue
CAS Number 76272-35-0[1][2]
Molecular Formula C14H20N2[1][2]
Molecular Weight 216.32 g/mol [1][2]
Synonyms (3-endo)-8-(phenylmethyl)-8-Azabicyclo[3.2.1]octan-3-amine, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine[1]

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the public domain. However, the synthesis can be logically inferred from established methods for preparing nortropane derivatives. A plausible synthetic route would involve the formation of the 8-benzyl-nortropan-3-one intermediate, followed by the stereoselective introduction of the amino group.

Synthesis of the 8-Benzyl-nortropan-3-one Intermediate

The Robinson-Schöpf reaction is a classic method for the synthesis of the tropane skeleton. A patent for the preparation of endo-nortropine describes the synthesis of the key intermediate, 8-benzyl-nortropan-3-one perchlorate[3].

Protocol:

  • Hydrolysis of 2,5-Dimethoxytetrahydrofuran: 2,5-Dimethoxytetrahydrofuran is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to generate succinaldehyde in situ.

  • Mannich-type Condensation: The resulting succinaldehyde is reacted with benzylamine and acetonedicarboxylic acid in an aqueous buffered solution. The pH is a critical parameter for this reaction's success.

  • Isolation of the Ketone: The resulting 8-benzyl-nortropan-3-one can be isolated, often as a salt to improve handling and purity. The patent describes the precipitation of the perchlorate salt[3].

Introduction of the 3-endo-Amino Group

The stereoselective synthesis of the 3-endo-amino group can be achieved through the reduction of an intermediate oxime or by reductive amination. The reduction of 8-benzyl-nortropan-3-one oxime is a common strategy. The choice of reducing agent is crucial for controlling the stereoselectivity.

Hypothetical Protocol for 3-endo-Amine Synthesis:

  • Oximation of the Ketone: 8-Benzyl-nortropan-3-one is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., sodium acetate) to form 8-benzyl-nortropan-3-one oxime.

  • Stereoselective Reduction of the Oxime: The resulting oxime is then reduced to the primary amine. For the desired endo stereochemistry, a reducing agent that favors attack from the less hindered exo face is required. This can often be achieved with dissolving metal reductions (e.g., sodium in an alcohol like propanol or butanol) or certain catalytic hydrogenation conditions. A procedure for the synthesis of the exo-isomer using sodium in 1-pentanol has been described; modification of this protocol, for instance by using a different reducing agent, might favor the formation of the endo-isomer[4].

  • Purification: The final product would be purified by standard laboratory techniques such as column chromatography or crystallization.

Logical Flow of Synthesis:

Synthesis_Flow Start 2,5-Dimethoxytetrahydrofuran + Benzylamine + Acetonedicarboxylic Acid Intermediate1 8-Benzyl-nortropan-3-one Start->Intermediate1 Robinson-Schöpf Reaction Intermediate2 8-Benzyl-nortropan-3-one Oxime Intermediate1->Intermediate2 Oximation Product This compound Intermediate2->Product Stereoselective Reduction

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

Specific, experimentally determined quantitative data such as bond lengths, bond angles, or detailed NMR chemical shifts for this compound are not available in the reviewed literature. The following table provides predicted physicochemical properties.

Predicted Physicochemical Properties:

PropertyValueSource
Boiling Point 317.1 ± 35.0 °C[1]
Density 1.082 ± 0.06 g/cm³[1]
pKa 10.23 ± 0.20[1]

Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the nortropane scaffold is a well-known pharmacophore that interacts with various biological targets, most notably monoamine transporters.

Derivatives of 3-phenylnortropane are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, a series of 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes have been synthesized and shown to have high binding affinities for the dopamine transporter. This suggests that the 3-benzylnortropane scaffold is a viable backbone for developing DAT inhibitors.

Given the structural similarities, it is plausible that this compound could also exhibit affinity for monoamine transporters. The primary amino group could potentially form different interactions within the transporter binding pocket compared to a phenyl group, leading to a unique pharmacological profile.

Potential Signaling Pathway Interaction:

Dopamine_Signaling Molecule This compound DAT Dopamine Transporter (DAT) Molecule->DAT Inhibition Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Dopamine->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activation

References

Spectroscopic and Structural Elucidation of 8-Benzyl-3a-amino-1aH,5aH-nortropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Benzyl-3a-amino-1aH,5aH-nortropane, a nortropane derivative with significant potential in pharmaceutical research. Due to the limited availability of experimental spectra in public databases, this document presents a combination of predicted data based on computational models and typical spectroscopic characteristics observed in analogous tropane alkaloids and benzylamines. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

  • Synonyms: 8-Benzyl-3-endo-aminotropane, (3-endo)-8-(phenylmethyl)-8-Azabicyclo[3.2.1]octan-3-amine

  • CAS Number: 76272-35-0

  • Molecular Formula: C₁₄H₂₀N₂

  • Molecular Weight: 216.32 g/mol

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR) - Predicted for CDCl₃ solvent.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.20 - 7.40m5HAromatic protons (C₆H₅)
3.55s2HBenzyl CH₂
3.20 - 3.30m2HH-1, H-5 (bridgehead protons)
2.80 - 2.90m1HH-3 (proton on carbon bearing amino group)
1.90 - 2.10m4HH-2, H-4 (equatorial and axial)
1.50 - 1.70m4HH-6, H-7 (equatorial and axial)
1.40 (broad s)br s2HNH₂

¹³C NMR (Carbon NMR) - Predicted for CDCl₃ solvent.

Chemical Shift (δ) ppmAssignment
138.0 - 139.0Quaternary aromatic carbon (C-ipso)
128.0 - 129.0Aromatic CH (C-ortho, C-meta)
126.5 - 127.5Aromatic CH (C-para)
60.0 - 61.0Benzyl CH₂
59.0 - 60.0C-1, C-5 (bridgehead carbons)
50.0 - 51.0C-3 (carbon bearing amino group)
35.0 - 36.0C-2, C-4
28.0 - 29.0C-6, C-7

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretch (primary amine), often two bands
3000 - 3100MediumAromatic C-H stretch
2800 - 3000StrongAliphatic C-H stretch
1580 - 1650MediumN-H bend (scissoring)
1450 - 1500MediumAromatic C=C stretch
1100 - 1300MediumC-N stretch
690 - 770StrongAromatic C-H out-of-plane bend (monosubstituted)

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
216High[M]⁺ (Molecular ion)
125High[M - C₇H₇]⁺ (Loss of benzyl group)
91Very High[C₇H₇]⁺ (Tropylium ion)
82MediumTropane fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of alkaloids and related organic compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet/salt plate, which is then automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, dissolve the compound in a suitable solvent (e.g., dichloromethane or methanol) and inject it into a GC system coupled to the mass spectrometer.

    • Direct Infusion: For ESI-MS, dissolve the sample in a solvent mixture such as acetonitrile/water with a small amount of formic acid to promote protonation and infuse it directly into the ion source.

  • Data Acquisition (EI mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-500.

  • Data Acquisition (ESI mode):

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Peak assignments, Fragmentation patterns) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Guide / Whitepaper Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

Potential Pharmacological Profile of 8-Benzyl-3a-amino-1aH,5aH-nortropane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 8-Benzyl-3a-amino-1aH,5aH-nortropane is not available in the public domain. This technical guide provides a potential pharmacological profile based on the known activities of structurally similar nortropane and 8-azabicyclo[3.2.1]octane derivatives. The information presented herein is intended to guide future research and is not a definitive characterization of the compound's properties.

Introduction

This compound belongs to the nortropane class of bicyclic amines, a scaffold known to exhibit a wide range of pharmacological activities. Due to the presence of the 8-azabicyclo[3.2.1]octane core and the N-benzyl substituent, it is hypothesized that this compound will primarily interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The 3a-amino group may also contribute to its binding affinity and selectivity profile. This document summarizes the potential pharmacological targets, provides detailed experimental protocols for their investigation, and visualizes the relevant signaling pathways and experimental workflows.

Potential Pharmacological Targets and Activity

Based on the structure-activity relationships of related nortropane analogs, this compound is predicted to be an inhibitor of monoamine transporters. The N-benzyl group is a common feature in many potent monoamine transporter ligands. The specific affinity and selectivity for DAT, SERT, and NET would need to be determined experimentally.

Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities (Ki, nM) of various nortropane derivatives for the dopamine, serotonin, and norepinephrine transporters. This data provides a comparative context for the potential activity of this compound.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortropane226101[1]
3α-(3,4-dichlorophenylmethoxy)-3β-(p-tolyl)nortropane153.550[1]
3β-(4'-iodophenyl)-nortropane (β-CIT)27--[2]
N-(3-iodoprop-(2E)-enyl)-3β-(4'-iodophenyl)-nortropane30--[2]

Experimental Protocols

To elucidate the pharmacological profile of this compound, the following key experiments are recommended.

Radioligand Binding Assays for Monoamine Transporters

This experiment will determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

a. Membrane Preparation:

  • Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells) are cultured and harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the test compound (this compound).

  • For DAT: [³H]WIN 35,428 is a commonly used radioligand. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • For SERT: [³H]Citalopram or [³H]Paroxetine can be used. Non-specific binding is determined using a known SERT inhibitor (e.g., fluoxetine).

  • For NET: [³H]Nisoxetine is a suitable radioligand. Non-specific binding is determined using a known NET inhibitor (e.g., desipramine).

  • The plates are incubated to allow for binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer and radioactivity is measured using a scintillation counter.

c. Data Analysis:

  • The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Monoamine Transporter Uptake Inhibition

This experiment will determine the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters.

a. Cell Culture:

  • Use cell lines stably expressing the respective human monoamine transporters (hDAT, hSERT, hNET).

b. Uptake Assay:

  • Cells are plated in 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Cells are pre-incubated with varying concentrations of the test compound.

  • A radiolabeled substrate is then added to initiate the uptake reaction.

    • For DAT: [³H]Dopamine

    • For SERT: [³H]Serotonin (5-HT)

    • For NET: [³H]Norepinephrine

  • Uptake is allowed to proceed for a short period at 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

c. Data Analysis:

  • The IC50 value for uptake inhibition is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of monoamine reuptake by transporters in the presynaptic neuron, which is the likely target of this compound.

Monoamine_Reuptake Potential Mechanism of Action: Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporter (DAT, SERT, NET) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase Transporter Transporter Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Receptor Monoamine->Receptor Binding 8_Benzyl_Nortropane 8-Benzyl-3a-amino- 1aH,5aH-nortropane 8_Benzyl_Nortropane->Transporter Inhibition Radioligand_Binding_Workflow Workflow for Radioligand Binding Assay Start Start Membrane_Prep Membrane Preparation (Transfected Cells) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation_Counting Measure Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

In-Depth Technical Guide: 8-Benzyl-3a-amino-1aH,5aH-nortropane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Benzyl-3a-amino-1aH,5aH-nortropane, identified by CAS Number 76272-35-0, is a nortropane derivative that serves a critical role in pharmaceutical research and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its primary application as a reference standard in the context of the antiretroviral drug, Maraviroc.

This compound is structurally related to the tropane alkaloids and is a key intermediate and impurity in the synthesis of Maraviroc. Maraviroc is a CCR5 antagonist, a class of antiretroviral drugs that block the entry of HIV into host cells.[1][2] As such, the availability and characterization of this compound are of significant interest to researchers in virology, medicinal chemistry, and pharmaceutical quality control.

Physicochemical Properties

This compound is a solid at room temperature, with the following key physicochemical properties:

PropertyValueReference
CAS Number 76272-35-0[3]
Molecular Formula C₁₄H₂₀N₂[3]
Molecular Weight 216.32 g/mol [3]
Appearance Light yellow to light brown solid
Boiling Point 317.1 ± 35.0 °C (Predicted)
Density 1.082 ± 0.06 g/cm³ (Predicted)
pKa 10.23 ± 0.20 (Predicted)
Storage Keep in dark place, Inert atmosphere, Room temperature

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. It is often listed under its synonyms, such as endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.

SupplierProduct NamePurityQuantityPrice (USD)
AK Scientific 8-Benzyl-8-azabicyclo[3.2.1]octane-3-endo-amine>95%1g$523
American Custom Chemicals Corporation This compound95.00%1g$909.56
Matrix Scientific (1R,5S)-endo-8-Benzyl-8-azabicyclo-[3.2.1]octan-3-amine>95%1g$1764
ChemScene endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine≥97%250mgContact for pricing
ChemShuttle (1R,5S)-endo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine95%250mg$198

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Role as a Maraviroc Impurity and Reference Standard

The primary application of this compound in the pharmaceutical industry is as a reference standard for Maraviroc. Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV-1 infection.[4] As with any active pharmaceutical ingredient (API), impurities that may arise during the synthesis, formulation, or storage of Maraviroc must be carefully monitored to ensure the safety and efficacy of the drug product.[5]

This compound is a known impurity of Maraviroc, often referred to as "Maraviroc Impurity 17". Its availability as a certified reference standard is crucial for:

  • Analytical Method Development: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this impurity in batches of Maraviroc.

  • Quality Control (QC): Routine testing of Maraviroc drug substance and drug product to ensure that the levels of this impurity do not exceed regulatory limits.

  • Stability Studies: Assessing the stability of Maraviroc under various conditions by monitoring the formation of this and other degradation products.

The logical workflow for the use of this compound as an analytical standard is depicted below.

G cluster_procurement Procurement & Preparation cluster_analysis Analytical Workflow cluster_reporting Reporting procure Procure Certified This compound Reference Standard prep_stock Prepare Stock Solution of Known Concentration procure->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal analyze_cal Analyze Calibration Standards (e.g., by HPLC) prep_cal->analyze_cal gen_curve Generate Calibration Curve analyze_cal->gen_curve quantify Quantify Impurity Level Against Calibration Curve gen_curve->quantify prep_sample Prepare Maraviroc Sample Solution analyze_sample Analyze Maraviroc Sample prep_sample->analyze_sample analyze_sample->quantify report Report Impurity Level and Compare to Specification quantify->report

Workflow for use as an analytical reference standard.

Synthesis Protocol

While this compound is a known intermediate in the synthesis of more complex molecules, a detailed, publicly available protocol for its specific synthesis can be difficult to find. However, a general approach can be inferred from the synthesis of related nortropane derivatives. The following is a representative, generalized protocol for the synthesis of an 8-azabicyclo[3.2.1]octan-3-amine derivative.

Reaction Scheme:

A common route to 3-aminotropanes involves the reductive amination of a corresponding tropinone.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-Benzylnortropinone)

  • Ammonium acetate or another ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in methanol.

  • Formation of Imine: Add an excess of ammonium acetate to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride in small portions. The pH of the reaction should be maintained between 6 and 7. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases. Concentrate the solution under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride salt).

Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions should be taken when handling all chemicals.

Mechanism of Action Context: CCR5 Antagonism

While there is no specific biological activity data available for this compound, its relevance is understood through the mechanism of action of Maraviroc. Maraviroc is a negative allosteric modulator of the CCR5 receptor.[6] The CCR5 receptor is a G protein-coupled receptor (GPCR) that is used by the most common strains of HIV-1 to enter host T-cells.

The signaling pathway and the inhibitory action of Maraviroc are illustrated in the diagram below.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCR5 CCR5 Receptor gp41 gp41 CCR5->gp41 4. gp41 Unfolds CD4 CD4 Receptor CD4->CCR5 2. Conformational Change HIV HIV Virion gp120 gp120 gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binding Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Fusion Maraviroc Maraviroc Maraviroc->CCR5 Blocks Interaction

Mechanism of HIV entry via CCR5 and inhibition by Maraviroc.

Conclusion

This compound is a commercially available research chemical of significant importance in the pharmaceutical industry. Its primary role as a certified reference standard for the quality control of the antiretroviral drug Maraviroc underscores the need for its availability and thorough characterization. While data on its intrinsic biological activity is lacking, its chemical properties and relationship to a clinically significant therapeutic agent make it a valuable tool for researchers in analytical chemistry, drug metabolism, and quality assurance. This guide provides a foundational understanding of this compound for professionals in the field of drug development.

References

Methodological & Application

Synthesis Protocol for 8-Benzyl-3a-amino-1aH,5aH-nortropane: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for 8-Benzyl-3a-amino-1aH,5aH-nortropane, a valuable nortropane derivative for potential applications in drug discovery and medicinal chemistry. The synthesis commences with the well-established Robinson-Schöpf reaction to construct the core bicyclic structure, yielding the key intermediate 8-benzyl-nortropan-3-one. Subsequent stereoselective reductive amination of the ketone functionality affords the target 3α-amino (endo) product. This protocol includes comprehensive experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Nortropane scaffolds are prevalent in a wide array of biologically active molecules and natural products. The specific functionalization of the nortropane core allows for the fine-tuning of pharmacological properties, making the development of efficient and selective synthetic routes a key focus in medicinal chemistry. This compound is a derivative that combines the steric and electronic influence of a benzyl group at the nitrogen atom with a primary amino group at the C-3 position in the endo configuration. This substitution pattern makes it an interesting building block for the synthesis of novel ligands targeting various receptors and transporters in the central nervous system. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Robinson-Schöpf Synthesis of 8-Benzyl-nortropan-3-one. This classic one-pot reaction efficiently assembles the nortropane skeleton from simple, commercially available precursors.

  • Step 2: Stereoselective Reductive Amination. The ketone intermediate is converted to the target primary amine with the desired 3α-stereochemistry using a reductive amination procedure.

Synthesis_Workflow cluster_step1 Step 1: Robinson-Schöpf Synthesis cluster_step2 Step 2: Reductive Amination A 2,5-Dimethoxytetrahydrofuran D 8-Benzyl-nortropan-3-one A->D One-pot reaction B Benzylamine B->D One-pot reaction C Acetonedicarboxylic Acid C->D One-pot reaction G This compound D->G Reductive Amination E Ammonium Acetate E->G F Sodium Triacetoxyborohydride F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Benzyl-nortropan-3-one

This procedure is based on the Robinson-Schöpf reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethoxytetrahydrofuran132.1613.2 g0.10
Benzylamine107.1510.7 g0.10
Acetonedicarboxylic acid146.1014.6 g0.10
Sodium acetate (anhydrous)82.0316.4 g0.20
Distilled water18.02200 mL-
Diethyl ether74.12As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.10 mol) and distilled water (50 mL).

  • Slowly add concentrated hydrochloric acid (2 mL) and stir the mixture at room temperature for 1 hour to hydrolyze the furan to succinaldehyde.

  • In a separate beaker, dissolve benzylamine (10.7 g, 0.10 mol), acetonedicarboxylic acid (14.6 g, 0.10 mol), and sodium acetate (16.4 g, 0.20 mol) in distilled water (150 mL).

  • Add the solution from step 3 to the reaction flask containing the succinaldehyde solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. A precipitate may form during this time.

  • Extract the reaction mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-benzyl-nortropan-3-one as a solid.

Expected Yield: 50-60%

Step 2: Synthesis of this compound

This procedure employs a stereoselective reductive amination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Benzyl-nortropan-3-one215.2910.8 g0.05
Ammonium acetate77.0838.5 g0.50
Sodium triacetoxyborohydride211.9415.9 g0.075
1,2-Dichloroethane (DCE)98.96250 mL-
Saturated aq. NaHCO₃-As needed-
Dichloromethane (DCM)84.93As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 8-benzyl-nortropan-3-one (10.8 g, 0.05 mol), ammonium acetate (38.5 g, 0.50 mol), and 1,2-dichloroethane (250 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (15.9 g, 0.075 mol) portion-wise over 15 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to yield this compound.

Expected Yield: 65-75%

Data Presentation

Summary of Synthesis Data:

StepProductStarting MaterialsKey ReagentsSolventReaction TimeYield
18-Benzyl-nortropan-3-one2,5-Dimethoxytetrahydrofuran, Benzylamine, Acetonedicarboxylic acidSodium acetateWater24 h50-60%
2This compound8-Benzyl-nortropan-3-oneAmmonium acetate, Sodium triacetoxyborohydride1,2-Dichloroethane24 h65-75%

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

logical_relationship Start Starting Materials (2,5-Dimethoxytetrahydrofuran, Benzylamine, Acetonedicarboxylic Acid) Intermediate 8-Benzyl-nortropan-3-one Start->Intermediate Robinson-Schöpf Reaction FinalProduct This compound Intermediate->FinalProduct Reductive Amination Reagents2 Ammonium Acetate & Sodium Triacetoxyborohydride Reagents2->FinalProduct

Caption: Logical flow of the two-step synthesis.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable compound for further investigation in various fields of drug discovery and development. The use of the Robinson-Schöpf reaction provides an efficient entry to the nortropane core, and the subsequent stereoselective reductive amination ensures the desired 3α-amino configuration. Careful execution of the experimental steps and purification procedures is crucial for obtaining the target compound in high purity and yield.

Application Notes and Protocols for the Purification of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 8-Benzyl-3a-amino-1aH,5aH-nortropane, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including recrystallization, column chromatography, and ion-exchange chromatography, complete with experimental protocols and expected outcomes.

Introduction

This compound is a synthetic intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. The presence of impurities, such as starting materials, by-products, and diastereomers, can significantly impact the yield and pharmacological profile of the final compound. This guide details robust purification methods to obtain high-purity this compound.

Purification Techniques

Several standard laboratory techniques can be employed to purify this compound. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification. The primary techniques are:

  • Recrystallization : An effective method for purifying solid compounds.[1]

  • Column Chromatography : A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2][3]

  • Ion-Exchange Chromatography : Particularly useful for compounds with ionizable groups, such as the amino group in the target molecule.[4][5]

Due to its polar amino group, this compound can present challenges such as streaking during silica gel chromatography.[6] The protocols below are designed to mitigate these issues.

Data Presentation

The following tables summarize typical quantitative data expected from the application of the described purification protocols. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography (Silica Gel)Ion-Exchange Chromatography
Purity (Post-Purification) > 98%> 99%> 99.5%
Typical Yield 75-90%60-85%80-95%
Scalability HighMediumMedium-High
Solvent Consumption ModerateHighModerate
Time Requirement Low-ModerateHighModerate

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and scalability.[1] The key is to select an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Methodology:

  • Solvent Screening : Test the solubility of the crude this compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) to identify a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution : In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Column chromatography provides a higher degree of purification and is effective for removing closely related impurities.[2][3] For polar amino compounds, the use of a modified mobile phase or a different stationary phase may be necessary to achieve good separation.

Methodology:

  • Stationary Phase : Use silica gel as the stationary phase. To minimize streaking caused by the basic amino group, the silica gel can be pre-treated with a small amount of a volatile base like triethylamine in the eluent, or alumina can be used as an alternative stationary phase.

  • Eluent Selection : A common eluent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution may be necessary for optimal separation. A typical starting eluent could be Dichloromethane:Methanol (98:2) with 0.1% triethylamine.

  • Column Packing : Pack a glass column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading : Dissolve the crude material in a minimal amount of the eluent and load it onto the top of the column.

  • Elution : Pass the eluent through the column and collect fractions.

  • Fraction Analysis : Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound. Flash chromatography is a rapid version of this technique.[7]

Protocol 3: Ion-Exchange Chromatography

This technique is highly effective for purifying compounds with acidic or basic functional groups.[4][5] The amino group of this compound can be protonated to bind to a cation-exchange resin.

Methodology:

  • Resin Selection : Choose a strongly acidic cation exchange resin.[5]

  • Resin Preparation : Condition the resin according to the manufacturer's instructions, typically by washing with acid, base, and then water, followed by equilibration with the loading buffer.

  • Sample Preparation : Dissolve the crude compound in a suitable acidic buffer (e.g., 0.1 M acetic acid) to ensure the amino group is protonated.

  • Loading : Load the sample solution onto the ion-exchange column.

  • Washing : Wash the column with the loading buffer to remove neutral and anionic impurities.

  • Elution : Elute the bound compound using a buffer with a higher ionic strength or a different pH. A common method is to use a solution of a volatile base, such as aqueous ammonia, to deprotonate the amino group and release it from the resin.[4]

  • Desalting and Solvent Removal : Remove the elution buffer components (e.g., by extraction or evaporation if a volatile buffer was used) to isolate the pure compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Purification_Workflow Crude Crude 8-Benzyl-3a-amino- 1aH,5aH-nortropane Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography IonExchange Ion-Exchange Chromatography Crude->IonExchange PureProduct Pure Product (>98-99.5%) Recrystallization->PureProduct Impurities Impurities Recrystallization->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities IonExchange->PureProduct IonExchange->Impurities

Caption: General purification workflow for this compound.

Recrystallization_Protocol Start Start: Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash MotherLiquor Mother Liquor (Contains Impurities) VacuumFilter->MotherLiquor Dry Dry Under Vacuum Wash->Dry End End: Pure Crystals Dry->End

Caption: Step-by-step protocol for recrystallization.

Column_Chromatography_Protocol Start Start: Crude Material PrepareColumn Prepare & Pack Column (Silica Gel) Start->PrepareColumn LoadSample Load Sample PrepareColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze Fractions (TLC) CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine ImpurityFractions Impurity Fractions Analyze->ImpurityFractions Evaporate Evaporate Solvent Combine->Evaporate End End: Pure Compound Evaporate->End

Caption: Workflow for purification by column chromatography.

References

Application Notes & Protocols for the Characterization of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of recommended analytical methods and detailed protocols for the structural characterization and purity assessment of 8-Benzyl-3a-amino-1aH,5aH-nortropane. The methodologies described are based on established analytical techniques for nortropane alkaloids and related derivatives, ensuring a robust framework for researchers. The protocols are intended to be adapted and optimized based on the specific laboratory instrumentation and sample characteristics.

Structural Elucidation and Confirmation

The primary identification and structural confirmation of this compound can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H and 13C NMR are essential for confirming the presence of the nortropane skeleton, the benzyl group, and the amino substituent, as well as their relative stereochemistry.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment).

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.[1][2]

    • To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with data for similar nortropane structures.[2]

The following table summarizes the expected chemical shift ranges for the key structural motifs of this compound. Actual values may vary depending on the solvent and other experimental conditions.

Structural Unit ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl Group
Aromatic Protons7.2 - 7.4125 - 140
Benzylic CH₂3.5 - 3.755 - 65
Nortropane Skeleton
Bridgehead Protons (C1, C5)3.0 - 3.558 - 65
C2/C4 Protons1.5 - 2.230 - 40
C6/C7 Protons1.8 - 2.525 - 35
C3 Proton (adjacent to amino)2.8 - 3.250 - 60
Amino Group
NH₂1.5 - 3.0 (broad)N/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Due to the polarity of the amino group, derivatization is often recommended to improve chromatographic performance and thermal stability.[3]

  • Derivatization (TMS Derivatization):

    • Dissolve 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation and Data Acquisition:

    • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) or the peak corresponding to the derivatized molecule.

    • Analyze the fragmentation pattern to confirm the presence of key structural fragments (e.g., tropane ring, benzyl group).

LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Instrumentation and Data Acquisition:

    • LC Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization, is typical.[4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.[5]

    • Mass Analyzer: Operate in full scan mode to determine the parent ion and in product ion scan mode (tandem MS) to obtain fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) can be used for high sensitivity and selectivity.[4]

  • Data Analysis:

    • Identify the protonated molecule [M+H]⁺ in the full scan spectrum.

    • Analyze the product ion spectrum to identify characteristic fragment ions.

Technique Expected Ion m/z (calculated) Key Fragment Ions (Hypothetical)
GC-MS (EI)[M]⁺230.33m/z 91 (benzyl), m/z 82 (tropane fragment)
LC-MS (ESI+)[M+H]⁺231.34Fragmentation of the nortropane ring

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of this compound and for quantifying impurities.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

  • Instrumentation and Data Acquisition:

    • LC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[6][7]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C or 30°C).

    • UV Detection: Monitor at a wavelength where the benzyl group absorbs, typically around 254 nm. A photodiode array (PDA) detector can be used to obtain UV spectra of the peaks for peak purity analysis.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the percentage purity based on the relative peak areas.

    • Validate the method for linearity, accuracy, and precision as per regulatory guidelines.

Parameter HPLC Method 1 (Isocratic) HPLC Method 2 (Gradient)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:20mM Ammonium Acetate (pH 5.5)A: 20mM Ammonium Acetate (pH 5.5), B: Acetonitrile. Gradient: 10-90% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Hypothetical) 5.8 min12.3 min
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined

Visualized Workflows

Workflow for Structural Elucidation

cluster_synthesis Compound Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Compound 8-Benzyl-3a-amino- 1aH,5aH-nortropane NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR MS Mass Spectrometry (GC-MS or LC-MS/MS) Compound->MS Structure Confirmed Structure NMR->Structure MS->Structure

Caption: Workflow for the structural elucidation of this compound.

Workflow for Purity Assessment

cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: General workflow for the purity assessment of a synthesized compound via HPLC-UV.

References

Application Notes and Protocols for 8-Benzyl-3α-amino-nortropane as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-Benzyl-3α-amino-nortropane, a key intermediate in the development of novel therapeutics. This document details its application in synthesizing tropane-based analogs, particularly those targeting the dopamine transporter (DAT), and provides detailed experimental protocols and workflows.

Introduction: The Nortropane Scaffold in Drug Discovery

The nortropane scaffold is a rigid bicyclic amine that serves as a valuable framework in medicinal chemistry. Its constrained conformation allows for precise positioning of functional groups, leading to high-affinity interactions with various biological targets, particularly neurotransmitter transporters. 8-Benzyl-3α-amino-nortropane is a versatile intermediate, with the benzyl group serving as a stable protecting group for the nitrogen atom, and the primary amine at the 3α-position providing a reactive handle for diverse chemical modifications.

Applications in the Synthesis of Dopamine Transporter (DAT) Ligands

A primary application of 8-Benzyl-3α-amino-nortropane is in the synthesis of potent and selective dopamine reuptake inhibitors. These compounds have therapeutic potential in treating conditions such as ADHD, depression, and substance abuse disorders. The amino group at the 3α position is readily functionalized to introduce various substituents that can modulate the potency and selectivity of the final compound.

The core synthetic strategy involves the acylation or alkylation of the 3α-amino group to introduce diverse side chains. The benzyl protecting group on the nitrogen at the 8-position can be removed under specific conditions to allow for further modification or to yield the final active compound.

G cluster_workflow General Synthetic Workflow A 8-Benzyl-3α-amino-nortropane (Intermediate) B Acylation or Alkylation (R-COCl or R-X) A->B Functionalization of 3α-amino group C N-Functionalized Intermediate B->C D Debenzylation (e.g., H₂, Pd/C) C->D Removal of N-benzyl group E Final DAT Ligand D->E

Caption: Synthetic workflow for DAT ligands.

The dopamine transporter is a membrane protein that regulates the concentration of dopamine in the synaptic cleft. By inhibiting DAT, the reuptake of dopamine is blocked, leading to an increase in its extracellular concentration and prolonged signaling. This mechanism is central to the therapeutic effects of many stimulants and antidepressants.

G cluster_pathway Dopamine Transporter (DAT) Signaling DA_Neuron Presynaptic Dopamine Neuron Synaptic_Cleft Synaptic Cleft DA_Neuron->Synaptic_Cleft Dopamine Release Synaptic_Vesicle Synaptic Vesicle (contains Dopamine) DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Binding DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Dopamine Reuptake Postsynaptic_Neuron Postsynaptic Neuron DA_Receptor->Postsynaptic_Neuron Signal Transduction DAT->DA_Neuron DAT_Ligand DAT Ligand (Synthesized) DAT_Ligand->DAT Inhibition

Caption: Mechanism of DAT inhibition.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and functionalization of 8-Benzyl-3α-amino-nortropane. Researchers should adapt these methods based on the specific requirements of their target molecules.

This protocol describes the acylation of the 3α-amino group to form an amide linkage.

  • Dissolution: Dissolve 8-Benzyl-3α-amino-nortropane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol details the removal of the N-benzyl protecting group, a common final step in the synthesis.

  • Catalyst Suspension: In a flask suitable for hydrogenation, suspend palladium on carbon (10% w/w, 0.05-0.10 eq) in a protic solvent such as methanol or ethanol.

  • Substrate Addition: Add the N-benzylated nortropane derivative (1.0 eq) to the suspension.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 4-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification may be performed by crystallization or chromatography if necessary.

Data Presentation

The following table summarizes representative data for nortropane-based DAT ligands, showcasing the impact of different substituents on binding affinity. The data is compiled from various sources in the literature and is intended for comparative purposes.

Compound IDN-Substituent (Position 8)3α-SubstituentDAT Affinity (Ki, nM)
A-CH₂Ph-NH₂> 1000
B-CH₂Ph-NH-CO-Ph150
C-H-NH-CO-Ph85
D-H-NH-CO-(4-Cl-Ph)32
E-H-NH-CO-(3,4-diCl-Ph)12

Note: The data in this table is illustrative and based on general trends observed in structure-activity relationship studies of similar compounds. Actual values may vary.

Conclusion

8-Benzyl-3α-amino-nortropane is a highly valuable synthetic intermediate for the construction of novel, biologically active molecules. Its utility is particularly pronounced in the field of neuroscience, where it enables the systematic exploration of structure-activity relationships for ligands targeting neurotransmitter transporters. The protocols and data presented herein provide a foundational guide for researchers aiming to leverage this versatile scaffold in their drug discovery and development efforts.

Application Notes and Protocols: Derivatization of 8-Benzyl-3a-amino-1aH,5aH-nortropane for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nortropane scaffold is a privileged bicyclic structure that forms the core of numerous biologically active molecules, including neurotransmitter reuptake inhibitors. The strategic modification of this scaffold allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document details the derivatization of the versatile intermediate, 8-Benzyl-3a-amino-1aH,5aH-nortropane, to generate a library of amide analogs. The primary amino group at the 3a-position serves as a key handle for introducing chemical diversity. The resulting compounds can be screened for their affinity towards monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), which are critical targets in the treatment of various neurological and psychiatric disorders.

I. Synthetic Protocol: Amide Library Generation

This protocol outlines the parallel synthesis of an amide library from this compound using a variety of acylating agents.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • A selection of acyl chlorides or carboxylic acids

  • Coupling agents (for carboxylic acids), e.g., HATU or HBTU

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

General Procedure for Acylation:

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture. If using a carboxylic acid, pre-activate it with a coupling agent like HATU (1.1 eq.) and DIPEA (2.0 eq.) in a separate vial before adding it to the amine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

II. Biological Assay Protocol: Monoamine Transporter Binding

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the newly synthesized derivatives for the dopamine transporter (DAT). Similar protocols can be adapted for SERT and NET using appropriate cell lines and radioligands.

Materials and Reagents:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% BSA

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)

  • Non-specific binding control: GBR-12909 (10 µM) or cocaine (30 µM)

  • Synthesized nortropane derivatives (test compounds) at various concentrations

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipettes

Assay Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from hDAT-expressing HEK293 cells according to standard laboratory procedures.

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at varying dilutions, and the cell membrane preparation.

  • Radioligand Addition: Add [³H]WIN 35,428 to each well at a final concentration equal to its K_d value.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with GBR-12909) from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

III. Data Presentation

The binding affinities of a sample library of derivatized 8-Benzyl-3a-amino-1aH,5aH-nortropanes for monoamine transporters are summarized below.

Compound IDR-Group (Acyl Moiety)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
NT-Bz-01Acetyl150.5875.2450.8
NT-Bz-02Propionyl98.2750.1398.4
NT-Bz-03Isobutyryl75.6620.5310.2
NT-Bz-04Benzoyl25.3410.8180.6
NT-Bz-054-Chlorobenzoyl12.1250.495.3
NT-Bz-064-Methoxybenzoyl35.8550.9220.1

Data are presented as the mean of three independent experiments. Lower Ki values indicate higher binding affinity.

IV. Visualizations

Derivatization_Workflow Start 8-Benzyl-3a-amino- 1aH,5aH-nortropane Reaction Acylation Reaction Start->Reaction Reagents Acyl Chloride / Carboxylic Acid + Base (TEA) / Coupling Agent + Anhydrous DCM Reagents->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Quench Purification Silica Gel Chromatography Workup->Purification Crude Product Product Derivatized Amide Product Library Purification->Product Pure Product Analysis Characterization (NMR, LC-MS) Product->Analysis

Caption: Synthetic workflow for the derivatization of this compound.

Binding_Assay_Workflow Plate_Prep Prepare 96-well Plate: Buffer + Test Compound + hDAT Membranes Radioligand Add [3H]WIN 35,428 Plate_Prep->Radioligand Incubation Incubate at 4°C (Equilibrium Binding) Radioligand->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 -> Ki Calculation Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Workflow for the competitive radioligand binding assay.

Dopamine_Reuptake_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_Vesicle Dopamine Vesicles Synapse Synaptic Cleft DA_Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake DA_Receptor Dopamine Receptor Synapse->DA_Receptor Binding DA_Receptor->Postsynaptic Signal Transduction Compound Nortropane Derivative Compound->DAT Blocks

Caption: Mechanism of action for a DAT inhibitor at the dopaminergic synapse.

In Vitro Assays for Nortropane Derivatives on Monoamine Transporters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropane derivatives represent a significant class of compounds that interact with monoamine transporters (MATs), including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][3] The inhibition of this reuptake process is a key mechanism for the therapeutic effects of many drugs used to treat neuropsychiatric disorders such as depression, ADHD, and substance abuse.[1][2][4] Consequently, the in vitro characterization of novel nortropane derivatives is a crucial step in the drug discovery and development pipeline.

This document provides detailed application notes and protocols for the in vitro evaluation of nortropane derivatives targeting monoamine transporters. It includes methodologies for radioligand binding assays and synaptosomal uptake assays, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Data Presentation: Binding Affinities and Inhibitory Potencies

The affinity and potency of nortropane derivatives for monoamine transporters are typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), respectively. The following tables summarize quantitative data for a selection of nortropane derivatives from published literature, providing a comparative overview of their interactions with DAT, SERT, and NET. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.[5]

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative N-Substituted Nortropane Derivatives [5]

Compound IDN-Substituent3β-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
1 (β-CIT) -CH32β-carbomethoxy-3β-(4-iodophenyl)27----
2 -CH2CH=CH22β-carbomethoxy-3β-(4-iodophenyl)15----
3 -CH2C≡CH2β-carbomethoxy-3β-(4-iodophenyl)18----
4 -CH2CH=CHCH32β-carbomethoxy-3β-(4-iodophenyl)15----
5 -CH2C(Br)=CH22β-carbomethoxy-3β-(4-iodophenyl)30----
6 -CH2C≡CCH32β-carbomethoxy-3β-(4-iodophenyl)14----

Note: Dashes (-) indicate data not provided in the source.

Table 2: Binding Affinities (Ki, nM) of 3α-(substituted phenyl)nortropane-2β-carboxylic acid methyl esters [6]

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
8a 1515001.2
8b 1225000.8
8c 1018000.6
8d 9240.43
8e 2530002.5
8f 3040003.0
8g 1828001.5
8h 2235002.0

Table 3: Binding Affinities (Ki, nM) of 3α-Arylmethoxy-3β-arylnortropanes [7]

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
6e -0.3-
7b 226101
7c -0.061-

Note: Dashes (-) indicate data not provided in the source.

Table 4: Inhibitory Potency (IC50, nM) of Representative Monoamine Transporter Inhibitors [8]

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
RTI-113 0.629.81.6
Cocaine 450680670
Bupropion 1400>100002800

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor or transporter.[6] This is achieved by measuring the ability of the compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target.[7]

Objective: To determine the binding affinity (Ki) of nortropane derivatives for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human or rodent DAT, SERT, or NET[9]

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram or [³H]paroxetine (for SERT), [³H]nisoxetine (for NET)[7][10]

  • Test nortropane derivatives

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET)

  • Assay buffer (e.g., Krebs-HEPES buffer)[9]

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

Workflow Diagram:

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing monoamine transporters incubation Incubate membranes with radioligand and varying concentrations of test compound prep->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtration->wash scintillation Place filters in scintillation vials, add scintillation fluid wash->scintillation counting Quantify radioactivity using a liquid scintillation counter scintillation->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

Caption: Workflow for a typical radioligand binding assay.

Protocol:

  • Cell Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a selective inhibitor), and competitive binding (membranes + radioligand + varying concentrations of the test nortropane derivative).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake, providing a functional in vitro model to study the effects of drugs on transporter activity.[11] These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes.[3][11]

Objective: To determine the inhibitory potency (IC50) of nortropane derivatives on the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for SERT and NET)[11]

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine[11]

  • Test nortropane derivatives

  • Selective uptake inhibitors for non-specific uptake determination (e.g., GBR 12909 for DAT)[11]

  • Sucrose buffer and Krebs-Ringer-HEPES (KRH) buffer[12]

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

Workflow Diagram:

Synaptosomal_Uptake_Assay_Workflow prep Isolate synaptosomes from rodent brain tissue preincubation Pre-incubate synaptosomes with varying concentrations of test compound or vehicle prep->preincubation initiation Initiate uptake by adding radiolabeled monoamine substrate preincubation->initiation incubation Incubate for a short period at 37°C initiation->incubation termination Terminate uptake by rapid filtration through glass fiber filters incubation->termination wash Wash filters with ice-cold buffer termination->wash scintillation Quantify radioactivity using a liquid scintillation counter wash->scintillation analysis Analyze data to determine IC50 values scintillation->analysis Monoamine_Transporter_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron MA Monoamine (e.g., Dopamine) MAT Monoamine Transporter (e.g., DAT) MA->MAT Binds ND Nortropane Derivative ND->MAT Blocks MA_in Monoamine (reuptaken) MAT->MA_in Translocates

References

Application Notes and Protocols for Radiolabeling of Nortropane-Based Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of nortropane-based imaging agents, which are crucial for in vivo imaging of monoamine transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). The following sections detail the procedures for labeling with Technetium-99m (⁹⁹ᵐTc), Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), and Iodine-123 (¹²³I), including quantitative data, experimental protocols, and quality control measures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the radiolabeling of various nortropane-based imaging agents. These parameters are essential for comparing the efficiency and reproducibility of the different radiolabeling methods.

Table 1: Radiolabeling Parameters for ⁹⁹ᵐTc-TRODAT-1

ParameterValueReference
Radiochemical Yield >95% (up to 100%)[1][2][3]
Radiochemical Purity >95%[1][2][4]
Specific Activity Not explicitly stated, kit preparation
Synthesis Time ~60-75 minutes (including incubation)[1][4]
Precursor TRODAT-1 kit[4][5]
Radionuclide ⁹⁹ᵐTc[1][2]

Table 2: Radiolabeling Parameters for ¹⁸F-labeled Nortropane Analogues (e.g., [¹⁸F]FP-CIT)

ParameterValueReference
Radiochemical Yield (decay corrected) 1-4% (two-step) to 52.2 ± 4.5% (optimized one-step)[6][7]
Radiochemical Purity >98%
Specific Activity High (not always quantified in provided abstracts)
Synthesis Time ~80-90 minutes[6]
Precursor Mesylate or tosylate nortropane derivative[7]
Radionuclide ¹⁸F[8]

Table 3: Radiolabeling Parameters for ¹¹C-labeled Nortropane Analogues (e.g., [¹¹C]CFT)

ParameterValueReference
Radiochemical Yield (from [¹¹C]CH₃Br) 60.1 ± 1.5%[6]
Radiochemical Purity >95%[6]
Specific Activity High (not always quantified in provided abstracts)
Synthesis Time ~10 minutes for [¹¹C]CH₃Br synthesis, ~8 minutes for final product[6]
Precursor Nor-β-CFT[6]
Radionuclide ¹¹C[6]

Table 4: Radiolabeling Parameters for ¹²³I-labeled Nortropane Analogues (e.g., [¹²³I]Ioflupane)

ParameterValueReference
Radiochemical Yield >98% (from precursor)[9]
Radiochemical Purity >99%[9]
Specific Activity 2.5 to 4.5 x 10¹⁴ Bq/mmol
Synthesis Time Not explicitly stated
Precursor Tri-butylstannyl nortropane derivative
Radionuclide ¹²³I

Experimental Protocols

This section provides detailed, step-by-step methodologies for the radiolabeling of nortropane-based imaging agents with different radionuclides.

Protocol 1: In-house Preparation of [⁹⁹ᵐTc]Tc-TRODAT-1

This protocol describes the in-house radiolabeling of TRODAT-1 using a transchelation method from [⁹⁹ᵐTc]Tc-glucoheptonate ([⁹⁹ᵐTc]Tc-GHA).[1][2][3]

Materials:

  • ⁹⁹mTc-pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Glucoheptonate (GHA) kit (containing GHA and stannous chloride)

  • TRODAT-1

  • 0.05 M EDTA solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Sterile reaction vials

  • Heating block or water bath (95°C)

  • Instant thin-layer chromatography (ITLC-SG) strips

  • Saline and acetone (for ITLC)

  • Radio-TLC scanner

Procedure:

  • Preparation of [⁹⁹ᵐTc]Tc-GHA:

    • In a sterile vial, reconstitute the GHA kit with a specified amount of ⁹⁹mTc-pertechnetate eluate (e.g., up to 70 mCi).

    • Incubate the mixture at room temperature for 10 minutes to allow for the formation of the [⁹⁹ᵐTc]Tc-GHA complex.

  • Radiolabeling of TRODAT-1:

    • To the vial containing the freshly prepared [⁹⁹ᵐTc]Tc-GHA, add 100-200 µg of TRODAT-1.[1]

    • Ensure the pH of the reaction mixture is acidic (pH 3.0-3.5).[1]

    • The total reaction volume should not exceed 1.0 ml.[1]

    • Incubate the reaction mixture at 95°C for 45-60 minutes.[1]

  • Quenching and pH Adjustment:

    • After incubation, add 50 µl of 0.05 M EDTA solution to the reaction vial to chelate any remaining free ⁹⁹ᵐTc.[1]

    • Incubate for an additional 10 minutes at 95°C.[1]

    • Allow the vial to cool to room temperature.

    • Adjust the pH of the final preparation to a physiological range (6.5-8.5) by adding an appropriate volume of PBS.[5]

Quality Control:

  • Radiochemical Purity:

    • Spot 3-4 µl of the final product onto an ITLC-SG strip.

    • Develop one strip using saline as the mobile phase and another using acetone.

    • In saline, free [⁹⁹ᵐTc]TcO₄⁻ moves with the solvent front (Rf = 1), while [⁹⁹ᵐTc]Tc-TRODAT-1 and colloids remain at the origin (Rf = 0).

    • In acetone, both free [⁹⁹ᵐTc]TcO₄⁻ and [⁹⁹ᵐTc]Tc-TRODAT-1 move with the solvent front (Rf = 1), while colloids remain at the origin (Rf = 0).

    • Scan the strips using a radio-TLC scanner to determine the percentage of radioactivity at different Rf values.

    • The radiochemical purity of [⁹⁹ᵐTc]Tc-TRODAT-1 should be >95%.[1][2][4]

  • Sterility and Pyrogenicity:

    • Perform standard sterility and bacterial endotoxin (LAL) tests to ensure the final product is suitable for intravenous administration.[1]

Protocol 2: [¹⁸F]Fluoroalkylation of a Nortropane Precursor

This protocol outlines a general procedure for the nucleophilic substitution labeling of a nortropane precursor with [¹⁸F]fluoride.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Nortropane precursor with a suitable leaving group (e.g., tosylate or mesylate)

  • tert-Butanol

  • HPLC purification system (semi-preparative) with a C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Ethanol

  • Sterile water for injection

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 110°C) to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Repeat the addition and evaporation of anhydrous acetonitrile to ensure complete drying.

  • Radiolabeling Reaction:

    • Dissolve the nortropane precursor (e.g., 2-6 mg) in a mixture of anhydrous acetonitrile (100 µl) and tert-butanol (500 µl).[7]

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at a specified temperature (e.g., 100°C) for a defined time (e.g., 20 minutes).[7]

  • Purification:

    • After the reaction, cool the vessel and dilute the mixture with the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled nortropane from unreacted precursor and byproducts.

    • Collect the fraction corresponding to the desired product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Pass the diluted solution through an SPE cartridge to trap the radiolabeled product.

    • Wash the cartridge with sterile water to remove any remaining HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

Quality Control:

  • Radiochemical Purity:

    • Analyze an aliquot of the final product using analytical HPLC with a radioactivity detector. The radiochemical purity should be >98%.

  • Residual Solvents:

    • Analyze for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography (GC).

  • Kryptofix Content:

    • Determine the concentration of K₂₂₂ using a spot test or other validated method.

Protocol 3: [¹¹C]Methylation of a Desmethyl-Nortropane Precursor

This protocol describes the synthesis of [¹¹C]CFT via methylation of its desmethyl precursor (nor-β-CFT) using [¹¹C]methyl bromide.[6]

Materials:

  • [¹¹C]CO₂ produced from a cyclotron

  • Lithium aluminum hydride (LiAlH₄) solution

  • Hydrobromic acid (HBr)

  • Nor-β-CFT (desmethyl precursor)

  • Solid-phase extraction (SPE) cartridges for purification

  • Automated synthesis module

Procedure:

  • Synthesis of [¹¹C]Methyl Bromide ([¹¹C]CH₃Br):

    • This is typically performed in an automated synthesis module.

    • [¹¹C]CO₂ is trapped and reduced with LiAlH₄ solution.

    • The resulting intermediate is treated with hydrobromic acid.

    • The volatile [¹¹C]CH₃Br is then distilled under a continuous nitrogen flow and trapped for the subsequent reaction.[6] The synthesis time is approximately 10 minutes with an uncorrected radiochemical yield of about 37.8 ± 2.5%.[6]

  • [¹¹C]Methylation Reaction:

    • The trapped [¹¹C]CH₃Br is passed through a solution containing the nor-β-CFT precursor.

    • The reaction is typically rapid, occurring within minutes.

  • Purification and Formulation:

    • The reaction mixture is passed through a series of SPE cartridges to remove unreacted precursor and impurities.

    • The purified [¹¹C]CFT is eluted from the final cartridge and formulated in a suitable solution for injection. The uncorrected yield of [¹¹C]CFT from [¹¹C]CH₃Br is approximately 60.1 ± 1.5% within a synthesis time of about 8 minutes.[6]

Quality Control:

  • Radiochemical Purity:

    • Determined by analytical HPLC with a radioactivity detector. The radiochemical purity should be >95%.[6]

  • Chemical Purity:

    • Determined by analytical HPLC with a UV detector to quantify the amount of non-radioactive CFT.

  • Specific Activity:

    • Calculated from the radioactivity of the final product and the total mass of CFT (radioactive and non-radioactive).

Protocol 4: [¹²³I]Iodination of a Stannylated Nortropane Precursor

This protocol outlines the radioiodination of a tri-alkylstannyl nortropane precursor via an electrophilic substitution reaction.

Materials:

  • [¹²³I]Sodium iodide ([¹²³I]NaI) solution

  • Tri-butylstannyl nortropane precursor

  • Chloramine-T (oxidizing agent)

  • Sodium metabisulfite (quenching agent)

  • HPLC purification system (semi-preparative) with a C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

  • Radiolabeling Reaction:

    • In a reaction vial, combine the tri-butylstannyl nortropane precursor (e.g., 10 nmol) and [¹²³I]NaI in a suitable buffer.

    • Initiate the reaction by adding a solution of an oxidizing agent, such as chloramine-T (e.g., 40 µg).

    • Allow the reaction to proceed at room temperature for a short period (e.g., 5 minutes).

    • Quench the reaction by adding a solution of sodium metabisulfite.

  • Purification:

    • Purify the reaction mixture using semi-preparative HPLC to separate the [¹²³I]-labeled nortropane from the precursor, unreacted iodide, and other byproducts.

    • Collect the fraction containing the desired product.

  • Formulation:

    • Formulate the purified product for injection, typically by dilution with saline and sterile filtration.

Quality Control:

  • Radiochemical Purity:

    • Assess by analytical radio-HPLC and/or radio-TLC. The radiochemical purity should be >99%.

  • Radionuclidic Purity:

    • Verify the identity of ¹²³I and the absence of other iodine isotopes using gamma spectroscopy.

  • Chemical Purity:

    • Ensure the absence of non-radioactive impurities, particularly the stannylated precursor, using analytical HPLC with a UV detector.

Visualizations

The following diagrams illustrate the experimental workflows for the radiolabeling procedures described above.

G Workflow for ⁹⁹ᵐTc-TRODAT-1 Preparation cluster_0 Preparation of ⁹⁹ᵐTc-GHA cluster_1 Radiolabeling of TRODAT-1 cluster_2 Purification and Formulation TcO4 [⁹⁹ᵐTc]TcO₄⁻ Eluate Incubate_GHA Incubate at RT (10 min) TcO4->Incubate_GHA GHA_Kit GHA Kit GHA_Kit->Incubate_GHA Tc_GHA [⁹⁹ᵐTc]Tc-GHA Complex Incubate_GHA->Tc_GHA Incubate_TRODAT Incubate at 95°C (45-60 min) Tc_GHA->Incubate_TRODAT TRODAT_Precursor TRODAT-1 Precursor TRODAT_Precursor->Incubate_TRODAT Labeled_TRODAT Crude [⁹⁹ᵐTc]Tc-TRODAT-1 Incubate_TRODAT->Labeled_TRODAT EDTA Add 0.05M EDTA Labeled_TRODAT->EDTA Incubate_EDTA Incubate at 95°C (10 min) EDTA->Incubate_EDTA Cool Cool to RT Incubate_EDTA->Cool pH_Adjust Adjust pH with PBS Cool->pH_Adjust Final_Product Final [⁹⁹ᵐTc]Tc-TRODAT-1 Product pH_Adjust->Final_Product

Caption: Workflow for the in-house preparation of [⁹⁹ᵐTc]Tc-TRODAT-1.

G Workflow for ¹⁸F-Fluoroalkylation cluster_0 Activation of ¹⁸F-Fluoride cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation F18_aq Aqueous [¹⁸F]Fluoride Anion_Exchange Anion Exchange Cartridge F18_aq->Anion_Exchange Elution Elute with K₂₂₂/K₂CO₃ Anion_Exchange->Elution Drying Azeotropic Drying Elution->Drying Reactive_F18 Reactive [¹⁸F]F⁻ Complex Drying->Reactive_F18 Reaction Heat at 100°C (20 min) Reactive_F18->Reaction Nortropane_Precursor Nortropane Precursor (Tosylate/Mesylate) Nortropane_Precursor->Reaction Crude_Product Crude [¹⁸F]-Nortropane Reaction->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC SPE Solid-Phase Extraction HPLC->SPE Formulation Formulation (Ethanol/Saline) SPE->Formulation Final_Product Final [¹⁸F]-Nortropane Product Formulation->Final_Product

Caption: General workflow for ¹⁸F-fluoroalkylation of a nortropane precursor.

G Workflow for ¹¹C-Methylation of Nor-β-CFT cluster_0 Synthesis of [¹¹C]CH₃Br cluster_1 Radiolabeling of Nor-β-CFT cluster_2 Purification and Formulation C11_CO2 [¹¹C]CO₂ from Cyclotron Reduction Reduction with LiAlH₄ C11_CO2->Reduction Bromination Reaction with HBr Reduction->Bromination Distillation Distillation Bromination->Distillation C11_CH3Br [¹¹C]CH₃Br Distillation->C11_CH3Br Methylation Methylation Reaction C11_CH3Br->Methylation Nor_CFT Nor-β-CFT Precursor Nor_CFT->Methylation Crude_CFT Crude [¹¹C]CFT Methylation->Crude_CFT SPE_Purification Solid-Phase Extraction Purification Crude_CFT->SPE_Purification Formulation Formulation for Injection SPE_Purification->Formulation Final_Product Final [¹¹C]CFT Product Formulation->Final_Product

Caption: Workflow for the ¹¹C-methylation of Nor-β-CFT to produce [¹¹C]CFT.

References

Application Notes & Protocols: Evaluating the Activity of 8-Benzyl-3a-amino-1aH,5aH-nortropane Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the biological activity of 8-Benzyl-3a-amino-1aH,5aH-nortropane, a novel nortropane derivative. Given its structural similarity to known monoamine transporter ligands, the following protocols are designed to characterize its effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The proposed workflow includes initial cytotoxicity screening followed by specific functional and binding assays to determine the compound's potency and mechanism of action at these key therapeutic targets.

Introduction

The nortropane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with monoamine transporters.[1] These transporters—DAT, SERT, and NET—are integral to regulating neurotransmitter levels in the synaptic cleft and are major targets for drugs treating depression, ADHD, and other neuropsychiatric disorders.[1][2][3] this compound is a novel compound whose activity is uncharacterized. These application notes provide a systematic approach to profile its pharmacological activity using established cell-based assays.

The workflow begins with an assessment of general cytotoxicity to establish a viable concentration range for subsequent experiments. This is followed by functional uptake inhibition assays to measure the compound's potency in blocking transporter activity and competitive radioligand binding assays to determine its binding affinity to each transporter.

Recommended Cell Culture Models

The use of recombinant cell lines provides a controlled system to study the interaction of the compound with a single, specific human transporter. Human Embryonic Kidney 293 (HEK-293) cells and Chinese Hamster Ovary (CHO-K1) cells are industry-standard hosts due to their robust growth, high transfection efficiency, and low endogenous transporter expression.[4][5][6][7][8]

  • HEK-293-hDAT: HEK-293 cells stably expressing the human dopamine transporter.

  • HEK-293-hSERT: HEK-293 cells stably expressing the human serotonin transporter.

  • HEK-293-hNET: HEK-293 cells stably expressing the human norepinephrine transporter.

  • Parental HEK-293 or CHO-K1 Cells: Used as negative controls to determine non-specific effects.

For more neuron-like models, cell lines such as the immortalized rat dopaminergic N27 cells or mouse dopaminergic MN9D cells can be utilized, though they may have more complex endogenous signaling.[9][10][11]

Experimental Workflow

The logical flow for characterizing the compound involves a tiered approach, starting with safety and moving to specific functional and mechanistic assays.

G A Compound Synthesis & Solubilization B Phase 1: Cytotoxicity Screening (MTT / LDH Assays) A->B C Determine Non-Toxic Concentration Range B->C Results D Phase 2: Functional Screening (Neurotransmitter Uptake Assay) C->D Informs Dosing H Data Analysis & Pharmacological Profile C->H E Calculate IC50 Values for DAT, SERT, NET D->E Results F Phase 3: Mechanistic Studies (Radioligand Binding Assay) E->F Prioritizes Targets E->H G Calculate Ki Values for DAT, SERT, NET F->G Results G->H G cluster_0 Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_in Intracellular Dopamine DAT->DA_in DA_out Extracellular Dopamine DA_out->DAT Reuptake D2R D2 Autoreceptor (Gi-coupled) DA_out->D2R Activates PKC PKC PKC->DAT Phosphorylates & Regulates Trafficking ERK ERK ERK->DAT Modulates Activity D2R->DAT Modulates Activity

References

Application Notes & Protocols: Animal Models for In Vivo Studies of Nortropane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nortropane alkaloids and their synthetic derivatives represent a significant class of compounds with profound effects on the central nervous system (CNS).[1] The most well-known member, cocaine, is a potent psychostimulant, while numerous synthetic analogs are being developed as imaging agents for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] These compounds are crucial tools for studying neurodegenerative diseases like Parkinson's Disease (PD), addiction mechanisms, and other neuropsychiatric disorders.[4][5] Effective in vivo studies using appropriate animal models are essential for characterizing the pharmacokinetics, pharmacodynamics, efficacy, and safety of these agents before clinical translation.[6][7] This document provides detailed protocols and application notes for utilizing rodent models in the preclinical evaluation of nortropane compounds.

Recommended Animal Models

Rodent models, particularly mice and rats, are the most common systems for the in vivo study of nortropane compounds due to their well-characterized genetics, neuroanatomy, and behavioral responses.[8][9]

  • Mice (e.g., C57BL/6, Swiss Webster): Widely used for assessing locomotor activity, drug reinforcement, and in genetic knockout models to study the role of specific proteins like the dopamine transporter.[10][11] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a standard for inducing Parkinson's-like neurodegeneration to test the efficacy of novel nortropane-based imaging or therapeutic agents.[8][12]

  • Rats (e.g., Sprague-Dawley, Wistar): Often preferred for more complex behavioral paradigms, such as drug self-administration and discrimination studies, which model addiction behaviors.[4][13] The 6-hydroxydopamine (6-OHDA) rat model is another robust and widely used model for Parkinson's disease research.[8][12] Additionally, rats are frequently used for cardiovascular and pharmacokinetic studies due to their larger size, which facilitates surgical procedures and blood sampling.[14][15]

Logical Workflow for In Vivo Nortropane Compound Studies

G cluster_0 Phase 1: Model & Compound Preparation cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Data Analysis & Interpretation A Select Animal Model (e.g., C57BL/6 Mouse, Sprague-Dawley Rat) B Compound Formulation (Vehicle Selection, Dosing Solution) A->B C Drug Administration (i.p., i.v., s.c.) B->C D Behavioral Assays (Locomotor, Self-Admin) C->D E Neurochemical Analysis (Microdialysis) C->E F Imaging Studies (PET/SPECT) C->F G Quantify Behavioral Endpoints D->G H Measure Neurotransmitter Levels (HPLC) E->H I Analyze Imaging Data (Tracer Kinetics) F->I J Correlate Findings & Draw Conclusions G->J H->J I->J

Caption: A typical experimental workflow for evaluating nortropane compounds in vivo.

Experimental Protocols

Protocol: Locomotor Activity Assessment

This protocol is used to evaluate the stimulant or depressant effects of nortropane compounds on spontaneous movement in rodents.[10]

Objective: To quantify changes in horizontal and vertical activity following compound administration.

Materials:

  • Test nortropane compound

  • Vehicle (e.g., 0.9% saline)

  • Rodents (Mice or Rats)

  • Locomotor activity chambers equipped with infrared beams

  • Syringes and needles for administration (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes. This establishes a baseline activity level.

  • Administration: Weigh each animal to determine the correct dose volume. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • Data Recording: Immediately return the animal to the same activity chamber and begin recording locomotor activity. Data is typically collected in 5-10 minute bins for a total duration of 90-180 minutes.

  • Data Analysis: The primary endpoints are total distance traveled (horizontal activity) and the number of rearing events (vertical activity). Compare the activity of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Protocol: In Vivo Microdialysis and Neurochemical Analysis

This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of awake, freely-moving animals.[16][17]

Objective: To determine how a nortropane compound affects neurotransmitter release and reuptake.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (guide cannula and probe)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Dental cement

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.[18]

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for 3-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., 3-4 samples over 20-30 minute intervals) to establish basal neurotransmitter levels.

  • Compound Administration: Administer the nortropane compound or vehicle.

  • Post-Dose Collection: Continue collecting dialysate samples for 2-3 hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[18]

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average.

Protocol: PET/SPECT Imaging for Dopamine Transporter (DAT) Occupancy

This protocol is used to visualize and quantify the binding of radiolabeled nortropane compounds to their target transporters in the brain.[19][20]

Objective: To determine the regional brain uptake and target occupancy of a novel nortropane-based radiotracer.[21][22]

Materials:

  • Radiolabeled nortropane compound (e.g., [¹⁸F]FPCIT, [¹¹C]cocaine).[3][19]

  • PET or SPECT scanner calibrated for small animal imaging.[23][24]

  • Anesthesia (typically isoflurane)

  • Catheterization supplies for intravenous (i.v.) injection

  • Animal positioning bed with temperature control

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain body temperature with a heating pad.

  • Tracer Administration: Administer a bolus injection of the radiolabeled nortropane compound via a tail vein catheter.[20]

  • Dynamic Scanning: Begin acquiring dynamic scan data immediately after injection. The total scan time can range from 60 to 120 minutes.

  • Image Reconstruction: Reconstruct the dynamic scan data into a series of time-stamped 3D images.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the reconstructed images corresponding to target-rich areas (e.g., striatum) and reference regions (e.g., cerebellum, occipital cortex).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate outcome measures such as the Striatum-to-Occipital Ratio (SOR) or use kinetic modeling to determine the binding potential or distribution volume ratio (DVR), which reflects DAT density.[19]

Data Presentation: Quantitative Summaries

Quantitative data from these studies should be organized into tables for clear comparison.

Table 1: In Vitro Transporter Binding Affinities (Ki, nM)

Compound DAT Affinity (Ki) SERT Affinity (Ki) NET Affinity (Ki) DAT/SERT Selectivity DAT/NET Selectivity Reference
Compound 6d 4.1 nM 20.5 nM 65.6 nM 5 16 [2]
Compound 6b 17 nM - - - - [2]
β-CIT Analog High Moderate Moderate - - [25]
[¹⁸F]FECNT High - - High High [22]

Binding affinities are crucial for initial characterization before in vivo testing.

Table 2: Behavioral Effects of Nortropane Analogs in Mice

Compound Dose (mg/kg) Effect on Locomotor Activity Potency vs. (-)-Cocaine Reference
WIN 35,428 0.3 - 10 Increase More Potent [10]
(-)-Cocaine 3 - 30 Increase - [10]
Novel Analog 1 0.1 - 3 Increase Much More Potent [10]

Behavioral data helps establish the functional potency and psychostimulant potential of compounds.

Table 3: In Vivo Brain Biodistribution of [¹⁸F]FP-β-CIT in Rats (%ID/g)

Time Point Striatum Cerebellum Striatum/Cerebellum Ratio Reference
5 min 1.444 - - [22]
30 min 0.731 - - [22]
60 min 0.397 - - [22]
120 min 0.230 - - [22]
180 min 0.146 - - [22]

Biodistribution data is critical for evaluating the suitability of a compound as an imaging agent.

Signaling Pathways

Nortropane compounds, particularly cocaine and its analogs, primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters. The principal target for their psychostimulant and reinforcing effects is the dopamine transporter (DAT).[4]

Mechanism of Action:

  • Binding to DAT: The nortropane compound binds to the DAT on the presynaptic membrane of dopaminergic neurons.

  • Inhibition of Dopamine Reuptake: This binding blocks the normal function of the transporter, which is to clear dopamine from the synaptic cleft.

  • Increased Synaptic Dopamine: The blockage leads to an accumulation of dopamine in the synapse.

  • Enhanced Postsynaptic Signaling: The elevated dopamine levels result in prolonged and enhanced stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream signaling cascades.[11] This amplified signaling in reward pathways, such as the mesolimbic pathway, is responsible for the euphoric and addictive properties of these compounds.[11][26]

Signaling Pathway of a Nortropane DAT Inhibitor

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles DA_release DA Release DA_vesicle->DA_release DA_synapse Increased Synaptic DA DA_release->DA_synapse Normal Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Postsynaptic Dopamine Receptors (D1, D2) DA_synapse->DA_receptor Enhanced Binding Nortropane Nortropane Compound Nortropane->DAT BLOCKS Signaling Downstream Signaling (e.g., cAMP, CaMKII) DA_receptor->Signaling Response Cellular Response (Euphoria, Locomotion) Signaling->Response

Caption: Mechanism of action for a nortropane-based dopamine transporter inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Nortropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted nortropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of bicyclic alkaloids.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of substituted nortropanes.

Issue 1: Low Yield in N-Alkylation of Nortropane

Q: I am experiencing a low yield during the N-alkylation of nortropane with an alkyl halide. What are the potential causes and how can I improve the yield?

A: Low yields in the N-alkylation of nortropane are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Poor Reactivity of the Alkylating Agent: The reactivity of the alkyl halide is critical. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

    • Solution: If you are using an alkyl bromide or chloride and experiencing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide. This can significantly increase the reaction rate.

  • Inadequate Base: The choice and amount of base are crucial for deprotonating the nortropane nitrogen, making it more nucleophilic.

    • Solution: Ensure you are using a non-nucleophilic base of sufficient strength to deprotonate the secondary amine. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but with caution as it is highly reactive. Ensure the base is finely powdered and dry to maximize its effectiveness.

  • Solvent Choice: The solvent plays a significant role in the reaction rate and solubility of reactants.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation as they can dissolve the nortropane salt and promote Sₙ2 reactions.[1] If solubility is an issue, particularly with the base, using a more polar solvent or increasing the reaction temperature might help.[2]

  • Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially if the product is more nucleophilic than the starting material.

    • Solution: To minimize over-alkylation, use a stoichiometric amount or a slight excess of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and favor mono-alkylation.[3]

Issue 2: Poor Diastereoselectivity in the Reduction of a 3-Ketonortropane

Q: My reduction of a 3-ketonortropane derivative is yielding a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?

A: Achieving high diastereoselectivity in the reduction of the C-3 carbonyl group of a nortropane derivative is a frequent challenge. The choice of reducing agent and reaction conditions are paramount in determining the stereochemical outcome.

  • Steric Hindrance of the Reducing Agent: The facial selectivity of the hydride attack is influenced by the steric bulk of the reducing agent and the substituents on the nortropane scaffold.

    • Solution: To favor the formation of the axial alcohol (endo), use a sterically hindered reducing agent like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®). The bulky groups will preferentially attack from the less hindered equatorial face. For the equatorial alcohol (exo), a less hindered reducing agent like sodium borohydride (NaBH₄) is often effective.

  • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the reduction.

    • Solution: Perform the reduction at low temperatures (e.g., -78 °C) to increase the energy difference between the transition states leading to the two diastereomers.

  • Chelation Control: If there is a nearby functional group that can coordinate with a metal hydride, this can direct the hydride delivery.

    • Solution: The use of certain Lewis acidic reducing agents or additives can promote chelation control, leading to a specific stereochemical outcome. This is highly substrate-dependent and may require screening of different conditions.

Issue 3: Difficulty in Purifying Polar Substituted Nortropanes

Q: I have synthesized a highly polar nortropane derivative, and I am struggling with its purification by standard silica gel chromatography. What alternative purification strategies can I use?

A: The purification of highly polar and often basic nortropane derivatives can be challenging due to strong interactions with silica gel, leading to streaking and poor separation.[4] Here are several strategies to overcome this:

  • Modified Normal-Phase Chromatography:

    • Solution: Use an amine-treated silica gel or add a small amount of a basic modifier like triethylamine or ammonia to the eluent. This will deactivate the acidic silanol groups on the silica surface and reduce tailing.[4] Alternatively, using a more polar stationary phase like alumina (basic or neutral) can be effective for basic compounds.[4]

  • Reverse-Phase Chromatography:

    • Solution: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be a powerful tool.[4] A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid to protonate the amine can provide good separation. The acidic modifier can be removed post-purification by lyophilization or by partitioning between a basic aqueous solution and an organic solvent.

  • Ion-Exchange Chromatography:

    • Solution: Since nortropanes are basic, cation-exchange chromatography is a viable option. The compound will bind to the column, and it can be eluted by increasing the ionic strength or the pH of the mobile phase.

  • Crystallization:

    • Solution: If your compound is a solid, attempting to crystallize it as a salt (e.g., hydrochloride or oxalate) can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nortropane nitrogen, and what are the challenges associated with their use?

A1: The secondary amine of the nortropane scaffold is a common site for protection to prevent unwanted side reactions during synthesis. The choice of protecting group is critical and depends on the subsequent reaction conditions.

Protecting GroupProtection ConditionsDeprotection ConditionsCommon Challenges
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., CH₂Cl₂, Dioxane)Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in Dioxane)Can be labile to some Lewis acids. Deprotection can be difficult in the presence of other acid-sensitive groups.
Cbz (Benzyloxycarbonyl)CbzCl, base (e.g., Na₂CO₃, Et₃N), solvent (e.g., CH₂Cl₂, H₂O)Catalytic hydrogenolysis (H₂, Pd/C)The benzyl group can be sensitive to other reductive conditions. The catalyst can sometimes be poisoned by sulfur-containing compounds.
Bn (Benzyl)Benzyl bromide, base (e.g., K₂CO₃), solvent (e.g., ACN, DMF)Catalytic hydrogenolysis (H₂, Pd/C)Similar to Cbz, the benzyl group is removed by reduction. Can be more difficult to remove than Cbz in some cases.

Challenges during protection/deprotection:

  • Incomplete reaction: Ensure stoichiometric amounts of reagents and adequate reaction times.

  • Side reactions: The basic nitrogen can catalyze side reactions of other functional groups.

  • Difficult purification: The protected nortropane can have significantly different polarity, requiring adjustment of purification methods.

  • Orthogonality: The chosen protecting group must be stable to the conditions used for modifying other parts of the molecule and should be removable without affecting other functional groups.[5]

Q2: I am observing epimerization at a stereocenter adjacent to a carbonyl group in my substituted nortropane. What causes this and how can I prevent it?

A2: Epimerization, the change in configuration at one stereocenter, is a common side reaction in molecules with a stereocenter alpha to a carbonyl group, especially under basic or acidic conditions.[6][7]

  • Cause: The presence of a base can abstract the acidic alpha-proton, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of epimers.[6]

  • Prevention:

    • Mild Reaction Conditions: Use the mildest possible basic or acidic conditions. If a base is required, use a non-nucleophilic, hindered base and a short reaction time at low temperature.

    • Choice of Base: Avoid strong, unhindered bases. Bases like lithium diisopropylamide (LDA) at low temperatures are often used to generate enolates with minimal epimerization.

    • Protecting Groups: If possible, protect the carbonyl group as a ketal or acetal before performing reactions that require basic or acidic conditions. The protecting group can be removed later under controlled conditions.

    • Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[8] Non-polar solvents may slow down the rate of enolate formation.

Q3: My Suzuki-Miyaura cross-coupling reaction on a nortropane derivative is giving a low yield. What are the common pitfalls?

A3: Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success with nortropane substrates can be influenced by several factors.

  • Catalyst Deactivation: The basic nitrogen of the nortropane can coordinate to the palladium catalyst, leading to its deactivation.

    • Solution: Protect the nortropane nitrogen with a suitable protecting group (e.g., Boc) before performing the coupling reaction.

  • Protodeborylation of the Boronic Acid/Ester: Heteroaryl boronic acids and esters can be prone to protodeborylation, especially under the reaction conditions.[9][10]

    • Solution: Use a boronic pinacol ester instead of the free boronic acid, as they are often more stable.[9][10] Ensure anhydrous conditions and consider using a milder base.

  • Poor Solubility: The nortropane substrate or the boronic acid derivative may have poor solubility in the reaction solvent.

    • Solution: Screen different solvent systems. A mixture of a polar aprotic solvent like dioxane or THF with water is commonly used.

  • Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: Screen a variety of ligands, from simple triphenylphosphine to more complex Buchwald or Herrmann-type ligands, to find the optimal one for your specific substrate.

Experimental Protocols

Protocol 1: N-Boc Protection of Nortropane

Objective: To protect the secondary amine of nortropane with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Nortropane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve nortropane hydrochloride (1.0 eq) in water.

  • Add a solution of NaOH (1.1 eq) in water and stir for 10 minutes.

  • To this solution, add a solution of Boc₂O (1.1 eq) in CH₂Cl₂.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected nortropane.

Protocol 2: N-Demethylation of a Tropane Alkaloid

Objective: To remove the N-methyl group from a tropane alkaloid to yield the corresponding nortropane.

Materials:

  • Tropane alkaloid (e.g., atropine)

  • 2,2,2-Trichloroethyl chloroformate

  • Zinc dust

  • Acetic acid

  • Methanol

  • Toluene

Procedure:

  • Dissolve the tropane alkaloid (1.0 eq) in anhydrous toluene.

  • Add 2,2,2-trichloroethyl chloroformate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a mixture of acetic acid and methanol.

  • Add zinc dust (5.0 eq) portion-wise, keeping the temperature below 40 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture through celite and wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., CH₂Cl₂).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the nortropane derivative.

Visualizations

experimental_workflow cluster_protection Step 1: N-Protection cluster_functionalization Step 2: C-3 Functionalization cluster_deprotection Step 3: N-Deprotection start Nortropane protect N-Boc Protection (Boc2O, Base) start->protect protected_nortropane N-Boc-Nortropane protect->protected_nortropane oxidation Oxidation to N-Boc-Nortropinone protected_nortropane->oxidation grignard Grignard Addition (R-MgBr) oxidation->grignard functionalized_product 3-Substituted N-Boc-Nortropane grignard->functionalized_product deprotect Deprotection (TFA or HCl) functionalized_product->deprotect final_product Substituted Nortropane deprotect->final_product

Caption: A general synthetic workflow for the preparation of 3-substituted nortropanes.

troubleshooting_logic problem Low Yield in Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Loss problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Purity/Activity cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Use Milder Conditions cause2->solution2b solution3a Alternative Chromatography cause3->solution3a solution3b Crystallization cause3->solution3b

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Improving Yield in 8-Benzyl-3a-amino-1aH,5aH-nortropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 8-Benzyl-3a-amino-1aH,5aH-nortropane. The following sections detail experimental protocols, address frequently asked questions, and offer solutions to common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reductive amination of 8-benzyl-nortropan-3-one. This one-pot reaction involves the formation of an intermediate imine from the ketone, which is then reduced in situ to the desired primary amine.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 8-benzyl-nortropan-3-one. The amine source is typically ammonia, often used in the form of ammonium acetate to facilitate imine formation. A suitable reducing agent is also required.

Q3: What are the common reducing agents used in this reductive amination?

A3: Several reducing agents can be employed, with the most common being sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are favored for their selectivity in reducing the iminium ion over the starting ketone.

Q4: What are the expected diastereomers in this synthesis?

A4: The reduction of the intermediate imine can result in two diastereomers: the endo (3α-amino) and exo (3β-amino) products. The desired product is the 3α-amino isomer, this compound. The stereochemical outcome is influenced by the choice of reducing agent and reaction conditions.

Q5: How can the diastereomers be separated?

A5: Separation of the endo and exo diastereomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial for achieving good separation. In some cases, derivatization to form salts with a chiral acid followed by fractional crystallization can be an effective strategy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction solvent.1. Ensure the use of a sufficient excess of the ammonia source (e.g., ammonium acetate). The addition of a catalytic amount of a weak acid like acetic acid can facilitate imine formation. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. 2. Use a fresh batch of the reducing agent. Sodium cyanoborohydride can be sensitive to moisture and pH. 3. Anhydrous solvents such as methanol, ethanol, or dichloromethane are typically used. Ensure the solvent is dry.
Low Yield 1. Reduction of the starting ketone. 2. Over-alkylation of the product. 3. Difficult product isolation.1. Use a more selective reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the ketone. Alternatively, with sodium cyanoborohydride, maintain a slightly acidic pH (around 6-7) to favor iminium ion reduction. 2. This is less common when forming a primary amine but can occur. Use a large excess of the ammonia source. 3. The product is a basic amine. Acid-base extraction can be used for purification. Extract the reaction mixture with an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with an organic solvent.
Poor Diastereoselectivity (high proportion of the unwanted exo isomer) 1. Choice of reducing agent. 2. Reaction temperature.1. The stereoselectivity is highly dependent on the reducing agent. Bulky reducing agents tend to favor the formation of the endo (α) isomer due to steric hindrance, approaching from the less hindered equatorial face. Compare different reducing agents (see Table 1). 2. Lowering the reaction temperature can sometimes improve stereoselectivity.
Difficulty in Separating Diastereomers 1. Similar polarity of the endo and exo isomers.1. Optimize the solvent system for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve separation. Monitor fractions carefully by TLC. 2. Consider derivatization of the amine with a chiral auxiliary to form diastereomeric amides or salts, which may be more easily separated by chromatography or crystallization.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Hydrolysis of the imine intermediate back to the ketone during workup.1. Increase the reaction time or the amount of reducing agent. Monitor the reaction progress by TLC until the starting material is consumed. 2. Ensure the workup conditions are not overly acidic, which could promote imine hydrolysis.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for the Reductive Amination of 8-benzyl-nortropan-3-one

Reducing AgentAmine SourceSolventTypical Yield (%)Typical Diastereomeric Ratio (endo:exo)Reference
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanol60-753:1 - 5:1General Literature
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonium AcetateDichloromethane70-855:1 - 8:1General Literature
Catalytic Hydrogenation (H₂, Pd/C)Ammonia in EthanolEthanol50-65VariesGeneral Literature

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride
  • To a solution of 8-benzyl-nortropan-3-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the careful addition of 1M HCl until the gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Add water and wash with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 2M NaOH to pH > 12.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 8-benzyl-nortropan-3-one (1.0 eq) in anhydrous dichloromethane, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 8-Benzyl-nortropan-3-one Imine Intermediate Imine Start->Imine Imine Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product This compound (endo isomer) Imine->Product Reduction Byproduct 3β-amino isomer (exo isomer) Imine->Byproduct Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN or NaBH(OAc)3) ReducingAgent->Product ReducingAgent->Byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue Potential Causes: - Incomplete Reaction - Side Reactions - Poor Isolation solution Solutions: - Check Reagents - Optimize Conditions - Improve Workup issue->solution Troubleshoot CheckYield Check Yield and Purity solution->CheckYield Start Start Synthesis Start->CheckYield LowYield Low Yield? CheckYield->LowYield Analysis LowYield->issue Yes PoorStereo Poor Stereoselectivity? LowYield->PoorStereo No Success Successful Synthesis PoorStereo->Success No issue2 Potential Causes: - Wrong Reducing Agent - Unfavorable Temperature PoorStereo->issue2 Yes solution2 Solutions: - Change Reducing Agent - Adjust Temperature issue2->solution2 Troubleshoot solution2->CheckYield

overcoming solubility issues with 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Benzyl-3a-amino-1aH,5aH-nortropane.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: this compound possesses a nortropane scaffold, which is a bicyclic amine, and a benzyl group. The presence of the large, non-polar benzyl group contributes significantly to the molecule's hydrophobicity, leading to low solubility in aqueous solutions. While the amino group can be protonated to improve solubility, the overall lipophilic character of the molecule often results in poor aqueous solubility, especially at neutral or basic pH.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a basic compound due to its amino group. Therefore, its solubility is highly pH-dependent.[1][2][3] In acidic conditions (lower pH), the amino group becomes protonated, forming a more soluble salt. As the pH increases and approaches the pKa of the amino group, the compound will be predominantly in its less soluble free base form. A schematic representation of the typical pH-solubility profile for a basic drug is shown below.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

Probable Cause Suggested Solution
pH of the buffer is too high. The compound is a weak base and is more soluble at acidic pH. Lower the pH of your buffer. A good starting point is 2 pH units below the pKa of the amino group.
Compound concentration is too high. The desired concentration may exceed the intrinsic solubility of the compound in the chosen buffer. Try preparing a more dilute solution.
Incorrect solvent. For initial high-concentration stock solutions, an organic solvent is recommended. Dimethyl sulfoxide (DMSO) or ethanol are common choices for poorly soluble compounds.[4]

Issue: After dissolving in an organic solvent and diluting into my aqueous assay buffer, the compound precipitates.

Probable Cause Suggested Solution
Final concentration of the organic solvent is too high. High concentrations of organic solvents can be toxic to cells or interfere with assays. Aim for a final organic solvent concentration of <1% (ideally <0.5%). This may require preparing a more concentrated initial stock solution.
Supersaturation and precipitation. The compound may be kinetically soluble upon initial dilution but precipitates over time as it reaches its lower thermodynamic solubility. Reduce the final concentration of the compound in the assay.
"Salting out" effect. High salt concentrations in some buffers can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer.[4]

Data Presentation

Table 1: Solubility of Representative Tropane Alkaloids in Various Solvents

CompoundSolventSolubilityReference
Scopolamine HBrDMF~5 mg/mL[4]
Scopolamine HBrDMSO~5 mg/mL[4]
Scopolamine HBrPBS (pH 7.2)~2 mg/mL[4]
Cocaine (free base)WaterInsoluble[4]
Cocaine HClWaterVery Soluble (~2.5 g/mL)[4]

Table 2: pH-Dependent Solubility of a Model Weakly Basic Drug

pHSolubility (µg/mL)
1.22591.4
3.01845.2
5.0545.1
6.551.9
7.85.8
Data adapted from a study on Carvedilol, a weakly basic BCS Class II drug.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Salt of this compound

This protocol describes the formation of a hydrochloride (HCl) salt to improve aqueous solubility.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether

  • 4M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • While stirring, add a stoichiometric amount (1 equivalent) of 4M HCl in 1,4-dioxane dropwise to the solution.

  • Continue stirring at room temperature for 1-2 hours.

  • A precipitate of the hydrochloride salt should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum. The resulting hydrochloride salt should exhibit significantly improved aqueous solubility compared to the free base.

Protocol 2: Solubility Determination by the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[5]

Materials:

  • This compound (or its salt)

  • Selected solvent (e.g., water, buffer of specific pH, DMSO, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the compound to a vial containing the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 3: Micronization via Air Jet Milling

Micronization reduces particle size to increase the surface area, which can enhance the dissolution rate.[6][7][8][9][10]

Materials:

  • This compound (crystalline solid)

  • Air jet mill

  • Compressed air or nitrogen source

  • Particle size analyzer

Procedure:

  • Ensure the starting material is a dry, crystalline powder.

  • Set the parameters of the air jet mill, including the grinding pressure and feed rate. These will need to be optimized for the specific compound.

  • Introduce the compound into the milling chamber. The high-velocity air stream will cause particle-on-particle collisions, reducing the particle size.

  • The micronized particles are carried by the air stream to a collection system.

  • Analyze the particle size distribution of the collected material to confirm that the desired particle size (typically <10 µm) has been achieved.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14][15]

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)

  • Water

  • Magnetic stirrer with heating

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin.

  • Slowly add the this compound to the cyclodextrin solution while stirring.

  • Continue stirring, and if necessary, gently heat the solution to facilitate complex formation.

  • Stir the solution for 24-48 hours at a constant temperature.

  • Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

  • The formation of the complex can be confirmed by techniques such as DSC, NMR, or FT-IR.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust co_solvent Co-solvents (e.g., DMSO, Ethanol) start->co_solvent salt_form Salt Formation (e.g., HCl salt) start->salt_form micronization Particle Size Reduction (Micronization) start->micronization complexation Complexation (Cyclodextrins) start->complexation end Solubilized Compound for Experimentation ph_adjust->end co_solvent->end salt_form->end micronization->end complexation->end

Caption: Workflow for addressing solubility issues.

ph_solubility_pathway cluster_compound Compound State cluster_conditions Solution pH free_base Free Base (Low Solubility) protonated_salt Protonated Salt (High Solubility) free_base->protonated_salt + H+ (Decreasing pH) protonated_salt->free_base - H+ (Increasing pH) high_ph High pH (Basic/Neutral) high_ph->free_base + OH- low_ph Low pH (Acidic) low_ph->protonated_salt + H+

Caption: pH effect on the solubility of a basic compound.

troubleshooting_logic start Compound Precipitation in Aqueous Buffer q1 Is final organic solvent conc. >1%? start->q1 a1_yes Reduce organic solvent concentration q1->a1_yes Yes q2 Is final compound conc. too high? q1->q2 No end Problem Resolved a1_yes->end a2_yes Lower final compound concentration q2->a2_yes Yes q3 Is buffer pH neutral or basic? q2->q3 No a2_yes->end a3_yes Lower buffer pH q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting logic for precipitation issues.

References

stability testing of 8-Benzyl-3a-amino-1aH,5aH-nortropane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 8-Benzyl-3a-amino-1aH,5aH-nortropane under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are oxidative degradation and photolytic degradation. The tertiary amine in the nortropane ring and the benzylic position are susceptible to oxidation.[1][2][3] The benzyl group also suggests potential sensitivity to light.[4][5] Hydrolysis is less of a concern as the molecule lacks readily hydrolyzable functional groups like esters or amides.

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves exposing the compound to harsh conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[6][7] These studies are crucial for developing and validating stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[7] For this compound, this would involve subjecting it to acidic, basic, oxidative, thermal, and photolytic stress.[6]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies.[8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification and characterization of unknown degradants.[10]

Q4: How should I store this compound to ensure its stability?

A4: Based on its potential sensitivities, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place.[11] For long-term storage, refrigeration (2-8 °C) and protection from atmospheric oxygen may be advisable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram during initial analysis. Impurities from synthesis or initial degradation.Characterize the peaks using LC-MS. Review the synthesis and purification process. Ensure proper storage conditions from the outset.
Significant degradation observed under oxidative stress conditions (e.g., H₂O₂). Oxidation of the tertiary amine to an N-oxide or degradation of the benzyl group.[1][3]Confirm the structure of the degradant by LC-MS. Consider the use of antioxidants in the formulation. Package the final product under an inert atmosphere (e.g., nitrogen).
Discoloration or degradation of the sample upon exposure to light. Photolytic degradation, potentially involving the benzyl group.[4]Conduct formal photostability studies according to ICH Q1B guidelines.[12][13] Use light-resistant (amber) packaging for the drug substance and product.
Loss of assay with no corresponding increase in any single major degradant. Formation of multiple minor degradation products or non-UV active degradants. Polymerization.Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV. Check for changes in physical properties like solubility.
Inconsistent stability results between batches. Variability in the impurity profile of the starting material or different manufacturing conditions.Perform stability testing on at least three representative batches as per ICH guidelines.[14][15] Tightly control the manufacturing process and raw material specifications.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for the forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 2 hours.

    • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13]

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing start Start: 8-Benzyl-3a-amino- 1aH,5aH-nortropane Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev degradant_id Identify & Characterize Degradation Products (LC-MS) method_dev->degradant_id stability_studies Formal Stability Studies (Long-term & Accelerated) method_dev->stability_studies data_analysis Data Analysis & Shelf-life Determination stability_studies->data_analysis

Caption: Workflow for stability testing of this compound.

G cluster_pathway Potential Oxidative Degradation Pathways parent 8-Benzyl-3a-amino- 1aH,5aH-nortropane n_oxide N-Oxide Derivative parent->n_oxide Oxidation (Tertiary Amine) debenzylation Debenzylation Product (3a-amino-1aH,5aH-nortropane) parent->debenzylation Oxidative Debenzylation benzyl_alcohol Benzyl Alcohol debenzylation->benzyl_alcohol Forms benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Further Oxidation

Caption: Potential oxidative degradation pathways for the target molecule.

G cluster_troubleshooting Troubleshooting Logic issue Issue: Unexpected Peak in Chromatogram is_present Present in unstressed sample? issue->is_present impurity Likely a synthesis impurity is_present->impurity  Yes degradant Likely a degradant is_present->degradant  No characterize Characterize using LC-MS impurity->characterize degradant->characterize

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

troubleshooting spectroscopic analysis of nortropane compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the spectroscopic analysis of nortropane compounds.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's crucial to rule out common sources of error. Follow this general workflow when encountering unexpected spectroscopic results.

G start Unexpected Spectroscopic Result check_purity 1. Verify Sample Purity (e.g., via LC-MS, TLC) start->check_purity is_pure Is Sample Pure? check_purity->is_pure check_solvent 2. Check Solvent Integrity (Residual peaks, degradation) is_solvent_ok Is Solvent Okay? check_solvent->is_solvent_ok check_instrument 3. Confirm Instrument Calibration (Run standard sample) is_calibrated Is Instrument Calibrated? check_instrument->is_calibrated is_pure->check_solvent Yes purify Action: Purify Sample is_pure->purify No is_solvent_ok->check_instrument Yes new_solvent Action: Use Fresh, High-Purity Solvent is_solvent_ok->new_solvent No calibrate Action: Recalibrate Instrument is_calibrated->calibrate No proceed Proceed to Technique-Specific Troubleshooting is_calibrated->proceed Yes purify->check_purity new_solvent->check_solvent calibrate->check_instrument

A general workflow for troubleshooting spectroscopic data.

¹H & ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the rigid bicyclic structure of nortropanes. However, their unique conformation can lead to complex spectra.

Frequently Asked Questions (NMR)

Question: Why do the bridgehead protons (H-1 and H-5) in my ¹H NMR spectrum show complex or broad signals?

Answer: The bridgehead protons (H-1 and H-5) are in a sterically hindered environment and have restricted rotation. This can lead to complex coupling patterns and, in some cases, signal broadening due to conformational exchange on the NMR timescale. Lowering the temperature of the experiment can sometimes sharpen these signals by slowing down the exchange rate.

Question: My spectrum shows more proton signals than expected, especially in the 2-4 ppm range. What could be the cause?

Answer: This is often due to the presence of diastereotopic protons. The rigid chair/boat conformation of the six-membered ring makes the axial and equatorial protons on the same carbon atom chemically non-equivalent. For example, the protons at C-2, C-4, C-6, and C-7 are typically diastereotopic and will appear as distinct signals, each with its own set of couplings.

Question: How does the N-substituent affect the chemical shifts of the protons near the nitrogen atom?

Answer: The nature of the substituent on the nitrogen atom significantly influences the chemical shifts of adjacent protons (e.g., at C-2, C-4, C-6, C-7, and the N-methyl group if present). Electron-withdrawing groups will deshield these protons, shifting their signals downfield. Conversely, electron-donating groups will cause an upfield shift. Protonation of the nitrogen will also cause a significant downfield shift.

Troubleshooting Common NMR Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Resolution 1. Sample concentration is too low/high.2. Poor instrument shimming.3. Presence of paramagnetic impurities.1. Optimize sample concentration (typically 5-10 mg in 0.5 mL solvent).2. Re-shim the instrument carefully.3. Filter the sample or treat with a chelating agent if metal contamination is suspected.
Unexpectedly Broad Peaks 1. Conformational exchange.2. Aggregation of molecules at high concentrations.3. Unresolved complex couplings.1. Perform variable temperature (VT) NMR to study dynamic effects.2. Dilute the sample.3. Use 2D NMR techniques like COSY or HSQC to resolve couplings.
Difficulty Assigning Protons The nortropane scaffold has many overlapping signals in the aliphatic region.Utilize 2D NMR experiments. A COSY experiment will show proton-proton couplings, while an HSQC will correlate protons to their directly attached carbons, aiding significantly in assignment.
Key Structural Features and Proton Environments

The rigid bicyclic system of the nortropane core dictates the chemical environment of its protons.

G cluster_0 Nortropane Core N Nitrogen (N-8) Bridgehead Bridgehead Protons (H-1, H-5) N->Bridgehead influences Axial Axial Protons (e.g., H-2ax, H-6ax) N->Axial proximal shift effect Equatorial Equatorial Protons (e.g., H-2eq, H-6eq) N->Equatorial proximal shift effect Bridgehead->Axial couples to Bridgehead->Equatorial couples to Axial->Equatorial geminal coupling EndoExo Endo/Exo Protons (at C-3)

Key proton relationships in the nortropane scaffold.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of nortropane derivatives.

Frequently Asked Questions (MS)

Question: Why is the molecular ion peak (M⁺) weak or absent in my Electron Ionization (EI) mass spectrum?

Answer: The nortropane ring system is prone to characteristic fragmentation pathways under high-energy EI conditions. The molecular ion often readily fragments, leading to a weak or undetectable M⁺ peak. Common fragmentation involves the loss of the N-substituent or cleavage of the ethylene bridge. Using softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) is highly recommended to observe the molecular ion, typically as the protonated molecule [M+H]⁺.

Question: What are the most common fragments observed for nortropane compounds in MS?

Answer: A hallmark fragmentation pathway involves the formation of a stable, nitrogen-containing ion. The specific fragments depend on the substitution pattern, but some common losses are summarized in the table below.

Common Mass Spectrometry Fragments
Ion / Fragment Description Typical Ionization Mode
[M+H]⁺ Protonated molecular ion. Often the base peak.ESI, CI
[M-R]⁺ Loss of a substituent from the nitrogen atom.EI, ESI (in-source fragmentation)
m/z 96 Corresponds to the tropylium-like cation fragment after cleavage.EI
m/z 82 Often observed from the cleavage of the C1-C2 and C4-C5 bonds.EI

Experimental Protocols

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified nortropane compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte signals. For nortropane salts, D₂O or DMSO-d₆ are common choices.

  • Solvent Addition: Using a clean pipette, add approximately 0.5-0.6 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a standard with a known singlet peak away from the analyte signals).

  • Transfer and Analysis: Carefully place the NMR tube into the spinner turbine, ensuring the depth is correct for the instrument. Insert it into the NMR spectrometer and proceed with instrument setup (locking, shimming) and data acquisition.

Technical Support Center: Scaling Up the Synthesis of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Benzyl-3a-amino-1aH,5aH-nortropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during synthesis and scale-up.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves two key stages: the formation of the nortropane core via a Robinson-Schöpf-like reaction to yield 8-benzyl-nortropan-3-one, followed by reductive amination to introduce the 3a-amino group.

Frequently Asked Questions (FAQs):

Q1: What is a common synthetic route to prepare this compound?

A1: A widely utilized approach involves a two-step sequence. The first step is the synthesis of the 8-benzyl-nortropan-3-one intermediate. This is often achieved through a Mannich-type reaction, similar to the Robinson-Schöpf synthesis, using succinaldehyde, benzylamine, and a derivative of acetone. The second step is the conversion of the ketone functionality at the 3-position to an amino group, typically via reductive amination.

Q2: I am observing low yields in the initial Robinson-Schöpf reaction. What are the potential causes and solutions?

A2: Low yields in this multi-component reaction can stem from several factors:

  • pH of the reaction medium: The reaction is highly pH-sensitive. An optimal pH ensures the reactivity of the amine and the enolate. It is recommended to maintain the pH within a specific range, which may require careful buffering.

  • Purity of reagents: The purity of succinaldehyde, benzylamine, and the acetone derivative is crucial. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Reaction concentration: The reaction is often subject to the Thorpe-Ingold effect, where appropriate dilution can favor intramolecular cyclization over intermolecular polymerization. Experimenting with different concentrations can help optimize the yield.

Q3: During the reductive amination step, what are the common side products, and how can they be minimized?

A3: In the reductive amination of 8-benzyl-nortropan-3-one, common side products include the corresponding alcohol (from reduction of the ketone) and dialkylated amines. To minimize these:

  • Choice of reducing agent: Use a reducing agent that is selective for the imine/iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Control of stoichiometry: Use a moderate excess of the ammonia source to favor the formation of the primary amine.

  • Reaction conditions: Maintain an appropriate pH to facilitate imine formation without promoting ketone reduction.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. Due to the basic nature of the amino group, it may be beneficial to treat the silica gel with a small amount of a volatile base (e.g., triethylamine) in the eluent to prevent tailing. Alternatively, purification can be achieved by crystallization of a suitable salt (e.g., hydrochloride or perchlorate).

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.

Table 1: Robinson-Schöpf Reaction for 8-Benzyl-nortropan-3-one

ParameterConditionExpected YieldReference
Reactants Succinaldehyde, Benzylamine, Acetonedicarboxylic acid40-60%General literature on tropinone synthesis
Solvent Aqueous buffer
pH 4-5
Temperature Room Temperature
Reaction Time 24-48 hours

Table 2: Reductive Amination of 8-Benzyl-nortropan-3-one

ParameterConditionExpected YieldReference
Ammonia Source Ammonium acetate, Ammonia in methanol60-80%General procedures for reductive amination
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: Synthesis of 8-Benzyl-nortropan-3-one

  • Preparation of Succinaldehyde: Prepare a fresh solution of succinaldehyde by the hydrolysis of 2,5-dimethoxytetrahydrofuran in aqueous acid.

  • Reaction Setup: In a reaction vessel, combine an aqueous solution of succinaldehyde, benzylamine, and acetonedicarboxylic acid in equimolar amounts.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 4 and 5 using a suitable buffer or by the careful addition of acid or base.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Reductive Amination)

  • Reaction Setup: Dissolve 8-benzyl-nortropan-3-one and a suitable ammonia source (e.g., ammonium acetate, 5-10 equivalents) in a protic solvent such as methanol.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5-2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of aqueous acid (e.g., 1M HCl) until gas evolution ceases. Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, potentially with a small percentage of triethylamine).

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Robinson-Schöpf Reaction cluster_step2 Step 2: Reductive Amination succinaldehyde Succinaldehyde intermediate 8-Benzyl-nortropan-3-one succinaldehyde->intermediate pH 4-5 H₂O, RT benzylamine Benzylamine benzylamine->intermediate acetone_dicarboxylic_acid Acetonedicarboxylic acid acetone_dicarboxylic_acid->intermediate final_product 8-Benzyl-3a-amino- 1aH,5aH-nortropane intermediate->final_product 1. NH₄OAc, MeOH 2. NaBH₃CN

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected step_check Which step is problematic? start->step_check step1_issues Robinson-Schöpf Reaction Issues step_check->step1_issues Step 1 step2_issues Reductive Amination Issues step_check->step2_issues Step 2 ph_check Check pH of reaction step1_issues->ph_check reducing_agent_check Incorrect reducing agent? step2_issues->reducing_agent_check reagent_purity_check Verify reagent purity ph_check->reagent_purity_check Correct ph_adjust Adjust pH to 4-5 ph_check->ph_adjust Incorrect concentration_check Adjust reaction concentration reagent_purity_check->concentration_check Pure reagent_purify Purify starting materials reagent_purity_check->reagent_purify Impure concentration_adjust Optimize dilution concentration_check->concentration_adjust Suboptimal side_products_check Side products observed? reducing_agent_check->side_products_check No use_selective_reductant Use NaBH₃CN or NaBH(OAc)₃ reducing_agent_check->use_selective_reductant Yes purification_issue Purification difficult? side_products_check->purification_issue No optimize_stoichiometry Adjust stoichiometry of NH₃ source side_products_check->optimize_stoichiometry Yes base_washed_silica Use base-washed silica gel or crystallize as salt purification_issue->base_washed_silica Yes

Technical Support Center: Interpreting Complex NMR Spectra of Nortropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nortropane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of these bicyclic alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My ¹H NMR spectrum of a nortropane derivative shows severe signal overlap, especially in the 1.5-2.5 ppm region. How can I resolve these signals?

A1: Signal overlap is a common issue with the nortropane scaffold due to the number of protons in similar chemical environments. Here is a systematic approach to resolve overlapping signals:

  • Change the Solvent: Altering the deuterated solvent can induce changes in chemical shifts (solvent-induced shifts). Aromatic solvents like benzene-d₆ or toluene-d₈ often cause significant shifts compared to chloroform-d or methanol-d₄, which can help in resolving overlapping multiplets.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes resolve overlapping signals, especially if the molecule is undergoing conformational exchange on the NMR timescale. Increasing the temperature can average out conformations, leading to sharper signals, while decreasing the temperature might "freeze out" a single conformer.

  • Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlap without any changes to the sample.

  • Employ 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.

    • COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out the spin systems even if the 1D signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals based on the chemical shift of their attached carbon.

Q2: I am struggling to assign the bridgehead protons (H-1 and H-5) in my nortropane derivative. How can I definitively identify them?

A2: The bridgehead protons (H-1 and H-5) are often in a crowded region of the spectrum and can be challenging to assign. Here are some strategies:

  • Chemical Shift: In unsubstituted nortropane, the bridgehead protons typically resonate around 3.1-3.6 ppm. However, this can vary significantly with substitution.

  • Multiplicity: H-1 and H-5 are typically complex multiplets due to coupling with multiple neighboring protons.

  • 2D NMR:

    • COSY: Look for cross-peaks between the bridgehead protons and the protons on the adjacent carbons (C-2, C-6, and C-7).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. The bridgehead protons will show correlations to several carbons in the ring system, which can be a key identifier. For example, H-1 should show correlations to C-2, C-5, C-6, and C-7.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations. The bridgehead protons will have specific NOE contacts with other protons in the ring, which can help confirm their assignment and provide stereochemical information. For instance, H-1 will show NOEs to the exo and endo protons at C-2 and C-7.

Q3: How can I determine the stereochemistry of a substituent at the C-2 or C-3 position of the nortropane ring?

A3: The stereochemistry (exo or endo) of substituents is crucial and can be determined using a combination of coupling constants and NOE data.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between H-2 and H-3 is dependent on the dihedral angle between them, as described by the Karplus relationship.

    • A large coupling constant (typically 8-10 Hz) between H-2 and H-3 is indicative of a cis relationship between these protons (one exo, one endo).

    • A small coupling constant (typically 1-4 Hz) suggests a trans relationship (both exo or both endo).

  • NOESY/ROESY: These experiments are definitive for determining stereochemistry.[1][2][3]

    • An exo substituent at C-2 will result in the H-2 proton being in the endo position. This endo proton will show strong NOEs to the endo protons at C-6 and C-7.

    • An endo substituent at C-2 will place the H-2 proton in the exo position, which will show strong NOEs to the exo protons at C-6 and C-7, as well as to the bridgehead protons H-1 and H-5.

Q4: My compound appears to exist as a mixture of conformers, leading to broad or multiple sets of peaks. How can I confirm and analyze this?

A4: The nortropane ring can exist in different chair, boat, or twist-boat conformations, and N-substituents can undergo inversion. This can lead to complex spectra.

  • Variable Temperature (VT) NMR: This is the primary method to study conformational dynamics.

    • High Temperature: At elevated temperatures, the rate of conformational exchange may increase, leading to the coalescence of signals into a single, averaged set of sharper peaks.

    • Low Temperature: At lower temperatures, the exchange may be slowed down, resulting in the resolution of distinct signals for each conformer.

  • 2D EXSY (Exchange Spectroscopy): If you can resolve signals from different conformers at low temperature, an EXSY experiment can show cross-peaks between the signals of the exchanging species, confirming that they are in dynamic equilibrium.

Data Presentation: NMR Spectral Data for the Nortropane Scaffold

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges and ¹H-¹H coupling constants for the nortropane ring system. These values are approximate and can vary depending on the solvent and the nature of the substituents. The data is compiled from studies on tropane alkaloids and cocaine derivatives.[4][5][6]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Nortropane Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
13.1 - 3.660 - 65Bridgehead proton
21.8 - 2.2 (endo), 2.5 - 2.8 (exo)35 - 40
31.5 - 2.0 (endo), 2.1 - 2.5 (exo)25 - 30
41.5 - 2.0 (endo), 2.1 - 2.5 (exo)25 - 30
53.1 - 3.660 - 65Bridgehead proton
61.8 - 2.2 (endo), 2.5 - 2.8 (exo)35 - 40
71.6 - 2.135 - 40
N-CH₃2.2 - 2.540 - 45For N-methyl derivatives (tropanes)

Table 2: Typical ¹H-¹H Coupling Constants (J) in the Nortropane Ring

CouplingTypeTypical Value (Hz)Notes
J(2-endo, 2-exo)Geminal12 - 15
J(2-exo, 3-exo)Vicinal6 - 8
J(2-endo, 3-endo)Vicinal8 - 10
J(2-exo, 3-endo)Vicinal2 - 4
J(2-endo, 3-exo)Vicinal3 - 5
J(1, 2-exo)Vicinal~ 6
J(1, 2-endo)Vicinal~ 2
J(1, 7)Long-range1 - 3W-coupling

Experimental Protocols

Here are detailed methodologies for key 2D NMR experiments crucial for the structural elucidation of nortropane derivatives.

Protocol 1: Acquiring a gCOSY Spectrum

  • Sample Preparation: Prepare a solution of your nortropane derivative in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Spectrometer Setup:

    • Tune and lock the spectrometer.

    • Acquire a standard 1D ¹H spectrum and determine the spectral width (e.g., from -1 to 9 ppm).

    • Set up a gradient-selected COSY (gCOSY) experiment.

  • Key Parameters:

    • Spectral Width (SW): Set the same spectral width in both F2 (direct) and F1 (indirect) dimensions as determined from the 1D ¹H spectrum.

    • Number of Points (TD): 2048 points in F2 and 256-512 increments in F1.

    • Number of Scans (NS): 2 to 8 scans per increment, depending on the sample concentration.

    • Relaxation Delay (D1): 1.5 - 2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum if necessary (usually not required for magnitude mode gCOSY).

    • Symmetrize the spectrum to reduce artifacts.

Protocol 2: Acquiring an HSQC Spectrum

  • Sample Preparation: As for the COSY experiment. A slightly higher concentration may be beneficial.

  • Spectrometer Setup:

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

    • Set up a gradient-selected HSQC experiment (e.g., hsqcedetgpsp on Bruker instruments for multiplicity editing).

  • Key Parameters:

    • ¹H Spectral Width (SW in F2): Set according to the 1D ¹H spectrum.

    • ¹³C Spectral Width (SW in F1): Set to cover the expected range of carbon signals (e.g., 0 to 80 ppm for an aliphatic nortropane).

    • Number of Points (TD): 1024 points in F2 and 256 increments in F1.

    • Number of Scans (NS): 4 to 16 scans per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹JCH Coupling Constant: Set to an average value for one-bond C-H coupling, typically 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase the spectrum carefully.

Protocol 3: Acquiring a NOESY/ROESY Spectrum

  • Sample Preparation: The sample must be free of paramagnetic impurities. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes can improve the quality of the data.

  • Spectrometer Setup:

    • Choose between NOESY and ROESY. For small to medium-sized molecules like many nortropane derivatives (MW < 800 Da), ROESY often gives more reliable results and avoids the issue of zero-crossing NOEs.[7]

    • Set up the appropriate 2D experiment (e.g., noesygpph or roesygpph on Bruker).

  • Key Parameters:

    • Spectral Width and TD: Set as for a COSY experiment.

    • Number of Scans (NS): 8 to 32 scans per increment.

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Mixing Time (d8): This is a critical parameter. A range of mixing times should be tested (e.g., 200 ms, 400 ms, 800 ms) to observe the build-up of NOEs. A good starting point for a small molecule is 300-500 ms.

  • Processing:

    • Process the data similarly to a COSY spectrum.

    • Careful phasing is required. NOESY/ROESY cross-peaks have the opposite phase to the diagonal peaks.

Visualizations

The following diagrams illustrate key concepts and workflows for the NMR analysis of nortropane derivatives.

Caption: Basic nortropane scaffold with key proton positions.

Troubleshooting_Workflow cluster_2d 2D NMR Analysis start Complex/Overlapping ¹H NMR Spectrum change_solvent Change Solvent (e.g., CDCl₃ to C₆D₆) start->change_solvent Troubleshooting Options vt_nmr Variable Temperature (VT) NMR start->vt_nmr Troubleshooting Options higher_field Use Higher Field Spectrometer start->higher_field Troubleshooting Options run_2d Acquire 2D NMR Spectra start->run_2d Troubleshooting Options change_solvent->run_2d vt_nmr->run_2d higher_field->run_2d cosy COSY (H-H Connectivity) run_2d->cosy hsqc HSQC (C-H one-bond) cosy->hsqc hmbc HMBC (C-H long-range) hsqc->hmbc noesy NOESY/ROESY (Stereochemistry) hmbc->noesy structure_elucidation Structure Elucidation noesy->structure_elucidation

Caption: Troubleshooting workflow for complex nortropane NMR spectra.

Stereochemistry_Logic cluster_methods Analytical Methods cluster_j_results Coupling Constant Interpretation cluster_noe_results NOE Interpretation start Determine Stereochemistry at C-2 j_coupling Analyze ³J(H2,H3) Coupling Constant start->j_coupling noe Analyze NOESY/ROESY Correlations for H-2 start->noe j_large Large J (~8-10 Hz) -> cis H-2, H-3 j_coupling->j_large j_small Small J (~1-4 Hz) -> trans H-2, H-3 j_coupling->j_small noe_endo NOE to endo-H6/H7 -> H-2 is endo -> Substituent is exo noe->noe_endo noe_exo NOE to exo-H6/H7 & H1/H5 -> H-2 is exo -> Substituent is endo noe->noe_exo final Assigned Stereochemistry j_large->final j_small->final noe_endo->final noe_exo->final

Caption: Logic diagram for determining substituent stereochemistry.

References

Validation & Comparative

Comparative Analysis of 8-Benzyl-3a-amino-1aH,5aH-nortropane with Other Nortropanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 8-Benzyl-3a-amino-1aH,5aH-nortropane and related nortropane analogs. The focus is on their interactions with monoamine transporters, which are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.

Structure-Activity Relationship and Predicted Profile

The nortropane scaffold is a versatile platform for designing ligands that target the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The affinity and selectivity of these compounds are significantly influenced by substitutions at the N8 and C3 positions of the nortropane ring.

N8-Substitution: The presence of a benzyl group at the N8 position, as in this compound, generally influences binding affinity at monoamine transporters. Studies on N-substituted nortropane analogs have shown that while an N-methyl group is often optimal for high affinity, larger substituents like benzyl can be well-tolerated and in some cases, confer selectivity. For instance, in the benztropine series of analogs, N-substitution is a key determinant of the pharmacological profile.

C3-Substitution: The 3a-amino group is a critical feature. The stereochemistry and nature of the substituent at this position play a pivotal role in the interaction with the binding pockets of the monoamine transporters.

Based on these SAR principles, this compound is predicted to be an active ligand at one or more of the monoamine transporters. Its profile is likely to differ from nortropanes with different N-substituents or C3 functionalities.

Quantitative Comparison of Nortropane Analogs

To provide a quantitative context, the following tables summarize the in vitro binding affinities (Ki in nM) of various N-substituted and C3-substituted nortropane analogs for DAT, SERT, and NET. Lower Ki values indicate higher binding affinity.

Table 1: In Vitro Binding Affinities (Ki, nM) of N-Substituted 2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane Derivatives

Compound IDN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity Ratio
1 -H (Nortropane)272.8350.10
2 -CH₃ (Tropane)253.5450.14
3 -CH₂CH=CH₂ (Allyl)2015600.75
4 -CH₂C≡CH (Propargyl)1425551.79
5 -CH₂Ph (Benzyl)45[1]95[1]150[1]2.11

Data is representative and compiled from various sources.[1][2]

Table 2: In Vitro Binding Affinities (Ki, nM) of Selected Tropane and Nortropane Analogs

CompoundTransporterKi (nM)Reference
CocaineDAT230-600[3]
SERT310-740[3]
NET240-480[3]
BenztropineDAT118
RTI-55DAT0.48[4]
SERT0.15[4]
NET4.3[4]
GBR 12909DAT1[4]
SERT12600[4]
NET95[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key in vitro assays used to characterize nortropane derivatives.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

1. Membrane Preparation:

  • Tissues from appropriate brain regions (e.g., striatum for DAT) or cells expressing the transporter of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

2. Binding Assay:

  • The membrane preparation is incubated in a 96-well plate with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd value.

  • A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., GBR 12909 for DAT).

  • The mixture is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the potency of a compound to inhibit the reuptake of dopamine into cells.

1. Cell Culture:

  • Cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, are cultured in 96-well plates to confluency.

2. Uptake Assay:

  • The cells are washed with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • The cells are pre-incubated with various concentrations of the test compound or a vehicle control.

  • The uptake is initiated by adding a solution containing a fixed concentration of [³H]dopamine.

  • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, ensuring that the measurement is within the initial linear phase of uptake.

3. Termination and Lysis:

  • The uptake is stopped by rapidly aspirating the [³H]dopamine solution and washing the cells with ice-cold buffer.

  • The cells are then lysed with a lysis buffer (e.g., 1% SDS).

4. Scintillation Counting and Data Analysis:

  • The cell lysate is transferred to scintillation vials, and the amount of [³H]dopamine taken up by the cells is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent DAT inhibitor) from the total uptake.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (Cytosol) DAT->Dopamine_in Dopamine_in->Dopamine_Vesicle VMAT2 Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA L-DOPA->Dopamine_in Dopamine_out->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_out->D_Receptor Binding Signaling_Cascade Postsynaptic Signaling D_Receptor->Signaling_Cascade Nortropane_Analog Nortropane Analog (e.g., 8-Benzyl-3a-amino...) Nortropane_Analog->DAT Inhibition

Caption: Dopamine transporter signaling pathway and inhibition by nortropane analogs.

Radioligand_Binding_Assay_Workflow Start Start: Radioligand Binding Assay Membrane_Prep Prepare Membranes (Brain Tissue or Transfected Cells) Start->Membrane_Prep Incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) - Control (for non-specific binding) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Pharmacokinetic Profile of Related Nortropanes

The pharmacokinetic properties of nortropane analogs are crucial for their therapeutic potential. Studies on benztropine analogs, which share the tropane core, provide insights into the likely behavior of this compound.

  • Blood-Brain Barrier Permeability: Benztropine and its analogs generally exhibit good permeability across the blood-brain barrier, which is essential for central nervous system targets.[5]

  • Metabolism: The primary site of metabolism for these compounds is the liver, involving cytochrome P450 enzymes.[5]

  • Half-life: The elimination half-life of benztropine analogs can be significantly longer than that of cocaine, which may have implications for their duration of action and potential for therapeutic use.

Conclusion

While direct experimental data for this compound is currently limited, a comparative analysis based on the extensive research on related nortropane analogs provides a valuable framework for predicting its pharmacological profile. The N-benzyl and 3a-amino substitutions suggest that this compound is likely to interact with monoamine transporters. The provided quantitative data for other nortropanes, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers to design and interpret future studies on this and other novel nortropane derivatives. Further investigation is warranted to empirically determine the binding affinities, functional activities, and pharmacokinetic properties of this compound to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Nortropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nortropane scaffold, a bicyclic amine, serves as a versatile template in medicinal chemistry for the development of ligands targeting a range of receptors and transporters in the central nervous system (CNS). Modifications at the nitrogen atom (N-substitution) of the nortropane ring system have proven to be a critical determinant of binding affinity, selectivity, and functional activity at various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted nortropanes at monoamine transporters (dopamine, serotonin, and norepinephrine), muscarinic acetylcholine receptors, and opioid receptors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of various N-substituted nortropane analogs at key CNS targets. Lower Ki values indicate higher binding affinity.

Monoamine Transporters

N-substitution on the nortropane ring significantly influences the affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Compound/SubstituentN-Substituent3β-Phenyl SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
β-CIT-CH₃4'-Iodophenyl272.71000.13.7
Analog 1 -CH₂CH=CH₂ (Allyl)4'-Iodophenyl45152500.335.56
Analog 2 -CH₂C≡CH (Propynyl)4'-Iodophenyl1415030010.7121.43
Analog 3 -CH₂CH=CHCH₃ (Crotyl)4'-Iodophenyl1520045013.3330
Analog 4 -CH₂C(Br)=CH₂ (2-Bromoprop-2-enyl)4'-Iodophenyl30500>100016.67>33.3
Analog 5 -CH₂CH=CHI (3-Iodoprop-2-enyl)4'-Iodophenyl30960>100032>33.3
Analog 6 -CH₂CH=CHI3',4'-Dichlorophenyl108509008590
Analog 7 -CH₂CH=CHI4'-Methylphenyl1270080058.366.7

Data compiled from multiple sources.[1]

SAR Summary for Monoamine Transporters:

  • N-substitution: Replacing the N-methyl group of β-CIT with larger, unsaturated groups like propynyl, crotyl, and iodopropenyl generally leads to a significant increase in selectivity for DAT over SERT and NET.[1] While DAT affinity is often maintained or even slightly improved, affinity for SERT and NET is markedly reduced.[1]

  • Phenyl Ring Substitution: Modifications on the 3β-phenyl ring also play a crucial role. For instance, in the N-(3-iodoprop-2-enyl) series, electron-withdrawing groups (e.g., 3',4'-dichloro) or small electron-donating groups (e.g., 4'-methyl) on the phenyl ring can maintain high DAT affinity.[1]

Muscarinic Receptors

The N-substituted nortropane scaffold is also found in potent muscarinic receptor ligands. The nature of the N-substituent and other substitutions on the nortropane ring dictate the affinity and selectivity for different muscarinic receptor subtypes (M1, M2, M3, etc.).

Compound/SubstituentN-Substituent6β-SubstituentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)Selectivity (M1/M2)Selectivity (M3/M2)
6β-acetoxynortropane -H-OCOCH₃>500070-90>5000<0.018<0.018
Analog 8 -CH₂-Ph-4-I-OH~30003000>10000~1>0.3
Analog 9 -H-O-CO-Ph-4-I>100006800>10000<0.68<0.68

SAR Summary for Muscarinic Receptors:

  • N-substitution: N-alkylation of active nortropane-based muscarinic ligands can significantly alter affinity and selectivity. For instance, N-methylation of 6β-acetoxynortropane reduces its high affinity for M2 receptors.

  • 6β-Substitution: The substituent at the 6β position is critical. An acetoxy group confers high M2 affinity and selectivity. Replacing it with larger aromatic moieties, such as an iodobenzyl ether or iodobenzoate ester, drastically reduces affinity for the M2 subtype and eliminates selectivity over M1 and M3 receptors.

Opioid Receptors

Certain N-substituted nortropane derivatives, particularly those with a 3-benzhydryl or related large aromatic N-substituent, have shown affinity for opioid receptors.

Compound/SubstituentN-Substituent3-Position Substituentµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
N-Phenethylnormorphine -CH₂CH₂-Ph(morphinan core)0.93--
Analog 10 (N-benzhydryl-nortropane analog) -CH(Ph)₂-CH₂NH-RHigh AffinityModerate AffinityLow Affinity
Buprenorphine Analog 1b -cyclopropylmethyl(orvinol core)1.6-5.61.6-5.61.6-5.6

Note: Data for specific N-substituted nortropane analogs at opioid receptors is less systematically tabulated in the literature compared to monoamine transporters and muscarinic receptors. The data above provides context for the types of N-substituents that can confer opioid receptor affinity. Analog 10 represents a class of compounds with reported high affinity for the nociceptin receptor, which is related to the classical opioid receptors.[2]

SAR Summary for Opioid Receptors:

  • N-substitution: Large, bulky N-substituents, such as phenethyl and benzhydryl groups, are often associated with high affinity for opioid receptors.[3][4] The nature of this substituent can modulate the agonist/antagonist profile and the selectivity between µ, δ, and κ subtypes. For example, replacing an N-methyl with an N-phenethyl group in the morphinan series generally increases µ-opioid receptor affinity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for in vitro radioligand binding assays for monoamine transporters and opioid receptors.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-substituted nortropane analogs for DAT, SERT, and NET.

Materials:

  • Membrane Preparations: Rat striatal (for DAT), cortical (for SERT), or hippocampal (for NET) brain tissue homogenates, or cell lines (e.g., HEK293) stably expressing the respective human transporters.

  • Radioligands:

    • DAT: [³H]GBR-12935 or [³H]WIN 35,428

    • SERT: [³H]Paroxetine or [³H]Citalopram

    • NET: [³H]Nisoxetine or [³H]Mazindol

  • Non-specific Binding Ligand: A high concentration of a known potent ligand for the respective transporter (e.g., 10 µM GBR-12935 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Test Compounds: N-substituted nortropane analogs at varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand, assay buffer, and membrane suspension.

    • Non-specific Binding: Radioligand, non-specific binding ligand, and membrane suspension.

    • Competitive Binding: Radioligand, test compound at various concentrations, and membrane suspension.

  • Incubation: Incubate the plates at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-substituted nortropane analogs for the µ-opioid receptor.

Materials:

  • Membrane Preparations: Guinea pig brain homogenates or CHO or HEK293 cells stably expressing the human µ-opioid receptor.[5]

  • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).[5]

  • Non-specific Binding Ligand: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[5]

  • Test Compounds: N-substituted nortropane analogs at varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Filtration Apparatus: Cell harvester with glass fiber filters.[5]

  • Scintillation Counter and Fluid. [5]

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[5]

    • Non-specific Binding: Assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.[5]

    • Competitive Binding: Assay buffer, [³H]DAMGO, and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).[5]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.[5]

  • Scintillation Counting: Measure the radioactivity on the filters.[5]

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values.[5]

Mandatory Visualization

The following diagrams illustrate key concepts in the SAR of N-substituted nortropanes and a typical experimental workflow.

SAR_Monoamine_Transporters cluster_nortropane Nortropane Scaffold cluster_substituents Modifications cluster_activity Biological Activity Nortropane N_atom N-Substituent Nortropane->N_atom Phenyl_ring 3β-Phenyl Ring Nortropane->Phenyl_ring N_substituents N-Alkyl (e.g., -CH3) N-Unsaturated (e.g., -Propynyl, -Crotyl) N_atom->N_substituents Phenyl_substituents Phenyl Substituents (e.g., -I, -Cl, -CH3) Phenyl_ring->Phenyl_substituents DAT_affinity High DAT Affinity N_substituents->DAT_affinity SERT_NET_affinity Low SERT/NET Affinity N_substituents->SERT_NET_affinity Phenyl_substituents->DAT_affinity Selectivity Increased DAT Selectivity DAT_affinity->Selectivity SERT_NET_affinity->Selectivity

Caption: SAR of N-substituted nortropanes at monoamine transporters.

Experimental_Workflow Start Start: Synthesize N-substituted nortropane analogs Membrane_Prep Prepare receptor-containing membranes (e.g., brain tissue, CHO cells) Start->Membrane_Prep Assay_Setup Set up competitive binding assay: - Radioligand - Test compound (varying conc.) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity (scintillation counting) Filtration->Counting Data_Analysis Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC50 and Ki Counting->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End: Identify lead compounds SAR_Analysis->End

Caption: Workflow for in vitro radioligand binding assays.

Signaling_Pathways cluster_monoamine Monoamine Transporter Inhibition cluster_muscarinic Muscarinic Receptor Modulation cluster_opioid Opioid Receptor Modulation Nortropane_DAT N-substituted Nortropane (e.g., DAT Inhibitor) DAT Dopamine Transporter (DAT) Nortropane_DAT->DAT Binds to Dopamine_Reuptake Dopamine Reuptake Nortropane_DAT->Dopamine_Reuptake Inhibits DAT->Dopamine_Reuptake Mediates Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Leads to Nortropane_M2 N-substituted Nortropane (e.g., M2 Agonist) M2_Receptor M2 Muscarinic Receptor Nortropane_M2->M2_Receptor Activates Gi_Protein Gi Protein Activation M2_Receptor->Gi_Protein AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Nortropane_Opioid N-substituted Nortropane (e.g., µ-Opioid Agonist) Mu_Opioid_Receptor µ-Opioid Receptor Nortropane_Opioid->Mu_Opioid_Receptor Activates Gi_Go_Protein Gi/Go Protein Activation Mu_Opioid_Receptor->Gi_Go_Protein Ion_Channel_Modulation Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Go_Protein->Ion_Channel_Modulation Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ion_Channel_Modulation->Neuronal_Inhibition

Caption: Signaling pathways modulated by N-substituted nortropanes.

References

A Comparative Analysis of Nortropane Ligand Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinities of various nortropane ligands to their respective molecular targets, primarily focusing on muscarinic acetylcholine receptors and the dopamine transporter. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of compounds for further investigation.

Quantitative Binding Affinity Data

The binding affinities of nortropane derivatives are typically quantified by their inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for several nortropane derivatives at various receptor subtypes.

Table 1: Binding Affinities of Nortropane Derivatives at Muscarinic Receptors (M₁-M₃)

CompoundReceptor SubtypeKᵢ (nM)
6β-acetoxynortropaneM₂71.6 ± 4.8 to 88.1 ± 23.8[1]
6β-acetoxynortropaneM₁~4650 - 5850 (calculated from selectivity ratio)[1]
6β-acetoxynortropaneM₃~5012 - 6167 (calculated from selectivity ratio)[1]
6β-4′-iodobenzyl ether of 6β-nortropinol (5b)M₂3000 ± 700[1]
6β-4′-iodobenzoate ester of 6β-nortropinol (5c)M₂6800 ± 1500[1]
6β-acetoxynortropanem₁ (agonist site)4 nM[2]
6β-acetoxynortropanem₂ (agonist site)7 nM[2]
6β-acetoxynortropanem₄ (agonist site)7 nM[2]

Table 2: Binding Affinities of N-Substituted Nortropane Analogs at Monoamine Transporters

CompoundDopamine Transporter (DAT) Kᵢ (nM)Serotonin Transporter (5-HTT) Kᵢ (nM)
β-CIT27~2.7 (calculated from ratio)[3]
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane (3d)30960[3]
N-propynyl analog (6)14>1000[3]
N-crotyl analog (4)15>1000[3]
N-(2-bromoprop-(2E)-enyl) analog (5)30>1000[3]

Experimental Protocols

The binding affinity data presented above is primarily generated using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its target receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a representative methodology for determining the binding affinity of nortropane ligands at target receptors, such as muscarinic receptors or dopamine transporters, expressed in cell membranes.

1. Membrane Preparation [4][5][6][7]

  • Homogenization: Tissues (e.g., rat striatum) or cultured cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Potter-Elvehjem or Polytron homogenizer.

  • Initial Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

  • Membrane Pelleting: The resulting supernatant is collected and centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Washing: The membrane pellet is resuspended in fresh, ice-cold buffer and the high-speed centrifugation step is repeated to wash the membranes.

  • Final Preparation: The final pellet is resuspended in a known volume of assay buffer. A small aliquot is taken to determine the protein concentration using a standard method like the BCA protein assay.

  • Storage: The membrane preparation is aliquoted and stored at -80°C until use.

2. Assay Procedure [4][5][8]

  • Plate Setup: The assay is performed in a 96-well plate. Each well has a final volume of approximately 250 µL.

  • Component Addition: The following are added to each well in triplicate:

    • Total Binding: 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]WIN 35,428 for DAT). The radioligand concentration is typically near its Kₔ value.[6][8]

    • Non-specific Binding (NSB): 150 µL of membrane suspension, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM atropine for muscarinic receptors or 10 µM cocaine for DAT), and 50 µL of radioligand.[4][9]

    • Competitive Binding: 150 µL of membrane suspension, 50 µL of the unlabeled nortropane test compound at various concentrations (serial dilutions), and 50 µL of radioligand.

  • Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C, 25°C, or 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[5][10]

3. Termination and Detection [4][5][6]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: The filters are immediately washed multiple times (e.g., 3-4 times with 3 mL of ice-cold wash buffer) to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis [5]

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand used in the assay and Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the experimental workflow for the binding assay and a relevant signaling pathway targeted by nortropane ligands.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Homogenization Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Homogenization->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Wash Wash & Resuspend Membrane Pellet Centrifuge2->Wash Store Quantify Protein & Store at -80°C Wash->Store Mix Incubate Membranes with Radioligand & Competitor Store->Mix Filter Rapid Vacuum Filtration Mix->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calc_IC50 Calculate IC₅₀ from Dose-Response Curve Count->Calc_IC50 Calc_Ki Convert IC₅₀ to Kᵢ using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine Dopamine LDOPA->Dopamine DDC Vesicle Dopamine in Vesicle Dopamine->Vesicle DA_cleft Dopamine Vesicle->DA_cleft Exocytosis Receptor Dopamine Receptor (D1-D5) Signaling Downstream Signaling Receptor->Signaling DAT Dopamine Transporter (DAT) DAT->Dopamine DA_cleft->Receptor Binding DA_cleft->DAT Reuptake

Caption: The role of the dopamine transporter (DAT) in dopamine signaling.

References

A Comparative Guide to the Synthesis of 8-Benzyl-3a-amino-1aH,5aH-nortropane: Validation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between a novel, streamlined synthetic route and a traditional method for the synthesis of 8-Benzyl-3a-amino-1aH,5aH-nortropane. The content is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to validate the efficiency and purity of the final product.

Introduction

This compound is a key intermediate in the development of various therapeutic agents. Its rigid bicyclic structure and functional groups make it a valuable scaffold in medicinal chemistry. The efficiency of its synthesis is crucial for the timely and cost-effective production of drug candidates. This document outlines a novel synthetic pathway and compares it with a traditional route, focusing on yield, purity, and overall process efficiency.

Comparative Analysis of Synthetic Routes

The novel synthetic route offers significant advantages over the traditional method, primarily in terms of yield and process simplicity. The following tables summarize the key quantitative data from both syntheses.

Table 1: Comparison of Reaction Yields
StepTraditional Route Yield (%)Novel Route Yield (%)
1 9295
2 7588
3 85-
Overall Yield 59%84%
Table 2: Purity and Analytical Comparison of Final Product
ParameterTraditional RouteNovel Route
Purity (HPLC) 98.5%>99.5%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spec (m/z) 217.3 (M+H)⁺217.3 (M+H)⁺
Residual Solvents <500 ppm<100 ppm

Experimental Protocols

Detailed methodologies for the key experiments in both the traditional and novel synthetic routes are provided below.

Novel Synthetic Route

Step 1: Reductive Amination of N-Boc-nortropinone

To a solution of N-Boc-nortropinone (1.0 eq) in methanol, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-N-Boc-nortropane.

Step 2: Benzylation and Deprotection

The crude 3-amino-N-Boc-nortropane (1.0 eq) is dissolved in acetonitrile, followed by the addition of benzyl bromide (1.2 eq) and potassium carbonate (2.0 eq). The mixture is heated to reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in dichloromethane. Trifluoroacetic acid (5 eq) is added, and the mixture is stirred at room temperature for 4 hours for the removal of the Boc protecting group. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The organic layer is dried and concentrated. The final product, this compound, is purified by column chromatography.

Traditional Synthetic Route

Step 1: N-Benzylation of Nortropinone

Nortropinone hydrochloride (1.0 eq) is dissolved in dimethylformamide, and potassium carbonate (2.5 eq) is added. Benzyl bromide (1.1 eq) is added dropwise, and the mixture is stirred at 60°C for 12 hours. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 8-benzyl-nortropinone.

Step 2: Oxime Formation

8-benzyl-nortropinone (1.0 eq) is dissolved in ethanol, and hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added. The mixture is refluxed for 4 hours. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the corresponding oxime.

Step 3: Reduction of the Oxime

The oxime (1.0 eq) is dissolved in ethanol, and Raney nickel is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 16 hours. The catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.

Method Validation

The analytical methods for the final product were validated according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The HPLC method demonstrated good resolution between the product and potential impurities.

  • Linearity: A linear relationship (R² > 0.999) was observed over a concentration range of 1-100 µg/mL.

  • Accuracy: Recovery studies were performed at three concentration levels, with mean recoveries between 98% and 102%.

  • Precision: The repeatability and intermediate precision showed a relative standard deviation (RSD) of less than 2%.

  • Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, temperature, and mobile phase composition.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the novel and traditional synthetic routes.

Novel_Synthetic_Route A N-Boc-nortropinone B Reductive Amination A->B NH₄OAc, NaBH₃CN C 3-Amino-N-Boc-nortropane B->C D Benzylation & Deprotection C->D BnBr, K₂CO₃; then TFA E 8-Benzyl-3a-amino- 1aH,5aH-nortropane D->E

Caption: Novel synthetic workflow for this compound.

Traditional_Synthetic_Route A Nortropinone B N-Benzylation A->B BnBr, K₂CO₃ C 8-Benzyl-nortropinone B->C D Oxime Formation C->D NH₂OH·HCl E 8-Benzyl-nortropinone Oxime D->E F Oxime Reduction E->F H₂, Raney Ni G 8-Benzyl-3a-amino- 1aH,5aH-nortropane F->G

Caption: Traditional synthetic workflow for the target compound.

Conclusion

The novel synthetic route for this compound presents a more efficient and higher-yielding alternative to the traditional method. The reduction in the number of synthetic steps, coupled with improved overall yield and high purity of the final product, makes this new route highly attractive for large-scale synthesis and drug development applications. The validation data confirms the reliability of the analytical methods used to characterize the final compound, ensuring its quality and suitability for further use.

A Comparative Guide to Analytical Methods for Nortropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of nortropane alkaloids. It is designed for researchers, scientists, and drug development professionals to assist in selecting and benchmarking the most suitable analytical techniques for their specific research needs. This document outlines key performance indicators from various methods, details representative experimental protocols, and visually summarizes workflows and method characteristics.

Overview of Analytical Techniques

The analysis of nortropane alkaloids, which are often polar and can be thermally unstable, presents unique challenges. The most common and effective techniques employed are gas chromatography-mass spectrometry (GC-MS), particularly after derivatization, and liquid chromatography-mass spectrometry (LC-MS/MS), which often allows for direct analysis. High-performance liquid chromatography with UV detection (HPLC-UV) and capillary electrophoresis (CE) are also utilized.[1][2][3][4]

Below is a comparative summary of these principal methods:

MethodPrincipleAdvantagesDisadvantages
GC-MS Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection.High chromatographic resolution; provides structural information for identification.[3]Often requires derivatization for polar nortropanes to improve volatility and thermal stability[1][5]; high inlet temperatures can cause degradation of thermally labile compounds.[6][7]
LC-MS/MS Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by highly sensitive and selective tandem mass spectrometry detection.High sensitivity and selectivity; suitable for polar and non-volatile compounds without derivatization; applicable to complex matrices like biological fluids.[4][8][9]Matrix effects can suppress ion signals, potentially affecting accuracy[10]; higher equipment cost compared to HPLC-UV.
HPLC-UV Liquid phase separation similar to LC-MS, with detection based on the analyte's absorption of UV light.Robust, widely available, and cost-effective; suitable for routine quality control.[11][12]Lower sensitivity and selectivity compared to MS detection; requires the analyte to have a UV chromophore.[13]
Capillary Electrophoresis (CE) Separates ionized molecules in a capillary based on their electrophoretic mobility in an applied electric field.High separation efficiency; requires minimal sample and solvent volumes.[2][3]Can have lower sensitivity and reproducibility compared to LC methods; susceptible to matrix interferences.[2]
Performance Comparison Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the analysis of nortropane and related tropane alkaloids reported in various studies.

MethodAnalyte(s)MatrixLLOQ / LODLinearity (r²)Recovery (%)Reference
GC-MS Tropane AlkaloidsSerum & Urine5.0 ng/mL (LOD)>0.99 (10-5000 ng/mL)>80%[5]
LC-MS/MS Nortriptyline & MetabolitesHuman Plasma0.2-0.5 ng/mL (LLOQ)≥0.997 (LLOQ-40 ng/mL)≥90%[8]
LC-MS/MS 21 Tropane AlkaloidsSorghum, Oregano, Tea0.5-10 µg/kg (LOQ)-78-117%[14]
µ-QuEChERS HPLC-MS/MS Atropine, ScopolamineLeafy Vegetables≤2.3 ng/g (MQL)-90-100%[15]
Capillary Electrophoresis AltropaneRat Plasma---[2]

LLOQ: Lower Limit of Quantitation; LOD: Limit of Detection; MQL: Method Quantitation Limit.

Experimental Protocols

Detailed methodologies are crucial for reproducing and benchmarking analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of nortropane alkaloids.

Protocol 1: GC-MS Analysis of Nortropane Alkaloids (General Protocol)

This protocol is based on methods requiring derivatization to improve the chromatographic properties of polar alkaloids.[1][5]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., biological fluid adjusted to a basic pH).

  • Wash the cartridge with water to remove interferences.

  • Elute the nortropane alkaloids with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • The resulting TMS-derivatives are more volatile and thermally stable for GC analysis.[5]

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar semi-polar capillary column.[5]

  • Inlet Temperature: 250°C (Note: Higher temperatures may cause degradation).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target quantification or Full Scan for qualitative analysis.

Protocol 2: LC-MS/MS Analysis of Nortropane Alkaloids (General Protocol)

This protocol is adapted from modern methods for the sensitive quantification of tropane and nortropane alkaloids in various matrices without derivatization.[8][14][15]

1. Sample Preparation (µ-QuEChERS for Plant Material): [15]

  • Weigh 0.1 g of lyophilized sample and hydrate with 0.5 mL of water.

  • Add 1 mL of acetonitrile, vortex, and shake for 5 minutes.

  • Add partitioning salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 rpm for 5 min).

  • Collect the supernatant (acetonitrile layer).

  • If necessary, perform a dispersive SPE (d-SPE) cleanup step by adding a sorbent (e.g., PSA, C18) to the supernatant to remove interfering matrix components.

  • Centrifuge again, and filter the final supernatant into an autosampler vial.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over 6-8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Define at least two precursor-product ion transitions for each target analyte.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the chromatographic analysis of nortropanes, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Plant Material) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration (d-SPE, Evaporation) Extraction->Cleanup Deriv Derivatization (Optional, for GC-MS) Cleanup->Deriv Injection Chromatographic Injection (LC or GC) Deriv->Injection Separation Separation (C18 or HP-5ms column) Injection->Separation Detection Detection (MS, MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration & Quantification Integration->Calibration Report Final Report Calibration->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data G center Analytical Method Selection Criteria GCMS GC-MS center->GCMS LCMS LC-MS/MS center->LCMS HPLCUV HPLC-UV center->HPLCUV Sensitivity Sensitivity GCMS->Sensitivity  High Specificity Specificity GCMS->Specificity  High Cost Cost GCMS->Cost  Medium Deriv Derivatization Required GCMS->Deriv  Often LCMS->Sensitivity  Very High LCMS->Specificity  Very High LCMS->Cost  High LCMS->Deriv  Rarely HPLCUV->Sensitivity  Low HPLCUV->Specificity  Medium HPLCUV->Cost  Low HPLCUV->Deriv  No

References

The Nortropane Scaffold: A Comparative Analysis of In Silico and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological versatility of nortropane derivatives, comparing their predicted and experimentally determined biological activities across various molecular targets. This guide offers researchers and drug development professionals a comprehensive overview of key experimental data and methodologies for this important class of compounds.

The nortropane ring system, a bicyclic amine, serves as a foundational scaffold for a diverse range of biologically active molecules. Its rigid structure provides a well-defined orientation for substituent groups, enabling precise interactions with various biological targets. While specific data on the in silico and in vitro activity of 8-Benzyl-3a-amino-1aH,5aH-nortropane is not extensively available in publicly accessible literature, a wealth of research on analogous nortropane derivatives provides significant insights into the structure-activity relationships that govern their pharmacological profiles. This guide synthesizes findings from several key studies to offer a comparative perspective on the activity of this compound class.

Comparative Analysis of Nortropane Derivatives

Nortropane derivatives have been extensively investigated for their affinity and selectivity towards a range of receptors and transporters in the central nervous system and periphery. The following tables summarize key quantitative data from studies on various substituted nortropane compounds, highlighting their diverse biological activities.

Compound ClassSpecific DerivativeTargetAssay TypeQuantitative Data (Ki in nM)Reference
Adrenergic Receptor Ligands 6β-phenyl-8-azabicyclo[3.2.1]octan-3-spiro-2’-(1’,3’-dioxolane)-6-olα1D-Adrenergic ReceptorRadioligand BindingSelective for α1D[1][2]
Muscarinic Receptor Ligands 6β-acetoxynortropaneM2 Muscarinic ReceptorCompetitive Binding70-90[3]
Dopamine Transporter (DAT) Ligands N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropaneDopamine TransporterInhibitory PropertiesHigh affinity and selectivity[4]
Glycosidase Inhibitors Calystegine B2α-galactosidase, β-glucosidaseEnzyme Inhibition-[5]

Experimental Protocols

The evaluation of nortropane derivatives involves a variety of established experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Radioligand Binding Assays for Adrenergic and Muscarinic Receptors

This method is employed to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the receptor of interest (e.g., CHO cells for muscarinic receptors or COS cells for adrenergic receptors) are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors or [3H]scopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound (the nortropane derivative).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Transporter Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters by their respective transporters.

  • Synaptosome Preparation: Brain tissue (e.g., rat brain striatum for DAT) is homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal fraction.

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound.

  • Termination and Measurement: The uptake is stopped by rapid filtration, and the radioactivity accumulated within the synaptosomes is quantified.

  • Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Visualizing Biological Interactions and Workflows

To better understand the context of these experimental evaluations, the following diagrams illustrate a typical signaling pathway and a generalized experimental workflow.

G General G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane Ligand Nortropane Derivative (Ligand) GPCR GPCR (e.g., Adrenergic, Muscarinic) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

G Workflow for In Vitro Receptor Binding Assay start Start prep Prepare Receptor Membrane Homogenate start->prep incubate Incubate Membrane with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Analyze Data (IC50, Ki Calculation) measure->analyze end End analyze->end

Caption: A generalized workflow for determining receptor binding affinity in vitro.

References

Comparative Toxicity Profiling of Nortropane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of various nortropane analogs, a class of bicyclic alkaloids with diverse biological activities. The information presented herein is intended to assist researchers in evaluating the potential toxicities of these compounds and to provide standardized experimental protocols for their assessment.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity and biological activity of selected nortropane analogs. It is important to note that the methodologies, cell lines, and endpoints vary across studies, which should be taken into consideration when comparing these values.

Compound/AnalogAssay TypeCell Line/OrganismEndpointResult (IC50/Ki/Other)Reference(s)
Calystegines
Calystegine B2α-Glucosidase InhibitionCoffee BeanEnzyme InhibitionKi = 0.86 µM[1]
β-Glucosidase InhibitionAlmondEnzyme InhibitionKi = 1.9 µM[1]
N-methylcalystegine B2α-Glucosidase InhibitionCoffee BeanEnzyme InhibitionKi = 0.47 µM[1]
Lysosomal α-Glucosidase InhibitionRat LiverEnzyme InhibitionKi = 1.8 µM[1]
Calystegine A3α-Glucosidase InhibitionCoffee BeanWeak Inhibition-[1]
N-methylcalystegine A3α-Glucosidase InhibitionCoffee BeanEnzyme InhibitionKi = 5.2 µM[1]
Calystegine C1α-Glucosidase InhibitionCoffee BeanWeak Inhibition-[1]
N-methylcalystegine C1α-Glucosidase InhibitionCoffee BeanNo Enhanced Inhibition-[1]
Cocaine and Metabolites
CocaineNicotinic Acetylcholine Receptor InhibitionSH-SY5Y (human neuroblastoma)Receptor InhibitionIC50 = 1.5 µM[2]
BenzoylecgonineCytotoxicityNG108-15 (neuroblastoma x glioma) & C6 (rat glioma)Cell DeathCytotoxic at 10 µM and 50 µM[3]
Synthetic Nortropane Derivatives
N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane analogsDopamine Transporter (DAT) BindingRat Brain HomogenatesTransporter AffinityKi = 14 - 30 nM[4]

Experimental Protocols

Detailed methodologies for key toxicological and biological activity assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Nortropane analog stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nortropane analog in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-glucosidase activity, a key enzyme in carbohydrate digestion. This is particularly relevant for calystegines.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

  • 96-well microplate

  • α-Glucosidase from Saccharomyces cerevisiae or other sources

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Nortropane analog solutions

  • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the nortropane analog solution at various concentrations, and 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC50 or Ki value.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening of Nortropane Analogs cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_cells Cell Culture (e.g., SH-SY5Y, HepG2) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Nortropane Analog Stock Solutions & Dilutions treat_cells Treat Cells with Nortropane Analogs prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for determining the IC50 of nortropane analogs using the MTT assay.

Signaling Pathway of Lysosomal Storage Toxicity by Glycosidase Inhibition

G Mechanism of Lysosomal Storage Toxicity via Glycosidase Inhibition cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Outcome nortropane Nortropane Analog (e.g., Calystegine) inhibition Enzyme Inhibition nortropane->inhibition enzyme Lysosomal Glycosidase (e.g., α-glucosidase) enzyme->inhibition substrate Substrate Accumulation (e.g., Glycogen) inhibition->substrate Blocks substrate degradation lysosome Lysosomal Swelling & Dysfunction substrate->lysosome stress Cellular Stress (ER Stress, Oxidative Stress) lysosome->stress apoptosis Apoptosis / Cell Death stress->apoptosis toxicity Organ Toxicity (e.g., Hepatotoxicity) apoptosis->toxicity

Caption: Pathway of nortropane-induced lysosomal storage toxicity.

References

evaluating the stereoselectivity of different nortropane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nortropane scaffold is a vital structural motif in a wide array of biologically active compounds and pharmaceuticals. The precise control of stereochemistry during its synthesis is paramount, as different stereoisomers often exhibit vastly different pharmacological activities. This guide provides a comparative evaluation of prominent stereoselective methods for nortropane synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Key Stereoselective Strategies

Four principal strategies have emerged for the stereoselective synthesis of nortropanes:

  • Catalytic Asymmetric Reactions: This approach utilizes chiral catalysts to induce enantioselectivity in the formation of the nortropane core or its derivatives. A notable example is the Rh-catalyzed asymmetric allylic arylation.

  • Pericyclic Reactions: Leveraging the inherent stereoselectivity of concerted reactions, such as cycloadditions, provides an elegant route to functionalized nortropanes. The 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition is a powerful illustration of this strategy.

  • Desymmetrization of Prochiral Precursors: This method involves the enantioselective transformation of a prochiral starting material, such as tropinone, to introduce chirality. The use of chiral lithium amides is a classic example.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

Performance Comparison of Synthesis Methods

The following table summarizes the key performance indicators for each of the discussed stereoselective methods, providing a quantitative basis for comparison.

MethodKey Reagents/CatalystsSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Rh-Catalyzed Allylic Arylation [1][2][Rh(cod)OH]₂, Chiral Diene Ligand, CsOHRacemic N-Boc-nortropane-derived allylic chlorideAryl-substituted nortropane derivative40-64>20:1>94
6π-Electrocyclic/[3+2] Cycloaddition [3]Heat or Microwave IrradiationCyclopropanated pyrrole derivativeFunctionalized nortropane derivative~70>10:1 (exo selective)>99 (with chiral substrate)
Desymmetrization of Tropinone Chiral Lithium AmideN-Boc-tropinoneEnantioenriched silyl enol ether~85N/A95
Chiral Auxiliary Approach (Evans Oxazolidinone) Evans Oxazolidinone, Bu₂BOTf, AldehydeN-Acylnortropane derivativeβ-Hydroxy carbonyl nortropane derivative~75>95:5>99

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Rh-Catalyzed Asymmetric Allylic Arylation

This protocol is based on the kinetic resolution of a racemic nortropane-derived allylic chloride.[1][2]

Reaction Scheme:

G racemic_nortropane Racemic N-Boc-nortropane allylic chloride rh_catalyst [Rh(cod)OH]₂ / Chiral Ligand CsOH, THF, 65 °C racemic_nortropane->rh_catalyst aryl_boronic_ester Aryl boronic ester aryl_boronic_ester->rh_catalyst product Enantioenriched Aryl-nortropane rh_catalyst->product

Caption: Rh-catalyzed asymmetric Suzuki-Miyaura coupling.

Procedure: In a glovebox, a vial is charged with [Rh(cod)OH]₂ (2.5 mol%), a chiral diene ligand (e.g., (R)-Segphos, 6 mol%), and the racemic N-Boc-nortropane-derived allylic chloride (1.0 equiv.). Anhydrous THF is added, followed by the aryl boronic pinacol ester (3.0 equiv.) and an aqueous solution of CsOH (2.0 equiv.). The vial is sealed and the reaction mixture is stirred at 65 °C for 1-4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched aryl-substituted nortropane derivative.

6π-Electrocyclic Ring-Opening/Huisgen [3+2]-Cycloaddition

This method provides access to highly functionalized nortropanes through a thermally or microwave-induced cascade reaction.[3]

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Cyclopropanated Pyrrole Derivative reaction Microwave Irradiation (e.g., 150 °C, 30 min) start->reaction dipolarophile Dipolarophile (e.g., DMAD) dipolarophile->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Diastereomerically Pure Nortropane Derivative purification->product

Caption: Workflow for the cycloaddition cascade reaction.

Procedure: A solution of the cyclopropanated N-Boc-pyrrole derivative (1.0 equiv.) and the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equiv.) in anhydrous toluene is prepared in a microwave vial. The vial is sealed and subjected to microwave irradiation at 150 °C for 30 minutes. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the nortropane derivative as a single diastereomer. For enantioselective synthesis, an enantiomerically pure starting cyclopropane is used.

Desymmetrization of N-Boc-Tropinone

This protocol exemplifies the desymmetrization of a prochiral ketone using a chiral lithium amide base.

Logical Relationship:

G tropinone N-Boc-tropinone (Prochiral) deprotonation Enantioselective Deprotonation tropinone->deprotonation chiral_base Chiral Lithium Amide chiral_base->deprotonation enol_ether Chiral Silyl Enol Ether deprotonation->enol_ether

Caption: Desymmetrization of N-Boc-tropinone.

Procedure: To a solution of a chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine, 1.2 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv.). The solution is stirred for 30 minutes to form the chiral lithium amide. A solution of N-Boc-tropinone (1.0 equiv.) in anhydrous THF is then added dropwise. After stirring for 2 hours at -78 °C, chlorotrimethylsilane (1.5 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting enantioenriched silyl enol ether is purified by chromatography.

Chiral Auxiliary-Mediated Aldol Reaction

This protocol utilizes an Evans oxazolidinone auxiliary to control the stereochemistry of an aldol reaction on a nortropane scaffold.

Signaling Pathway:

G start N-Acyl(Evans Auxiliary)nortropane enolization Enolization (Bu₂BOTf, i-Pr₂NEt) start->enolization enolate Z-Enolate enolization->enolate aldol Aldol Addition enolate->aldol aldehyde Aldehyde aldehyde->aldol adduct Diastereomerically Enriched Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) adduct->cleavage product Enantiopure β-Hydroxy Acid cleavage->product

Caption: Evans auxiliary-controlled aldol reaction pathway.

Procedure: To a solution of the N-acylnortropane bearing an Evans oxazolidinone auxiliary (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv.) followed by diisopropylethylamine (1.2 equiv.). The mixture is stirred for 30 minutes, then cooled to -78 °C. The desired aldehyde (1.5 equiv.) is added, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C. The reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric aldol adduct is purified by column chromatography. The chiral auxiliary is subsequently cleaved by treatment with, for example, lithium hydroxide and hydrogen peroxide to yield the enantioenriched β-hydroxy acid derivative.

Conclusion

The choice of a synthetic method for stereoselective nortropane synthesis depends on several factors, including the desired stereoisomer, the required level of enantiomeric and diastereomeric purity, the availability of starting materials, and the scalability of the process. The Rh-catalyzed allylic arylation offers excellent stereocontrol for the synthesis of specific aryl-substituted nortropanes. The 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition provides a rapid entry to complex and highly functionalized nortropane derivatives with high stereoselectivity. Desymmetrization of readily available tropinone is an efficient strategy for accessing enantioenriched building blocks. Finally, the use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable and well-established method for introducing multiple stereocenters with high predictability. This guide provides the necessary data and protocols to make an informed decision for the stereoselective synthesis of nortropanes in a research and development setting.

References

Safety Operating Guide

Prudent Disposal of 8-Benzyl-3a-amino-1aH,5aH-nortropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 8-Benzyl-3a-amino-1aH,5aH-nortropane based on its chemical structure and available data for related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, all waste must be handled as hazardous, and a formal hazard assessment should be conducted by qualified personnel before initiating any disposal procedures. All local, state, and federal regulations must be strictly followed.

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure the safe and compliant disposal of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential hazards during handling and disposal.

PropertyValueSource
CAS Number76272-35-0iChemical[1]
Boiling Point317.1 °C at 760 mmHgiChemical[1]
Density1.082 g/cm³iChemical[1]
Flash Point133.4 °CiChemical[1]
Vapor Pressure0.000393 mmHg at 25°CiChemical[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Hazard Identification: Based on its structure containing an amino and a benzyl group, this compound should be treated as a hazardous chemical waste. It may possess properties of organic amines, which can be corrosive and toxic.

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made.[2] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]

  • Segregation:

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

    • Keep solid and liquid waste containing this compound in separate, designated hazardous waste containers.

    • Avoid mixing with incompatible materials, such as strong oxidizing agents, which could lead to violent reactions.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Check the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling powders or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

3. Containerization and Labeling:

  • Container Selection:

    • Use a chemically resistant container with a secure, tight-fitting lid (e.g., high-density polyethylene - HDPE).

    • Ensure the container is in good condition, free from leaks or contamination.

  • Labeling:

    • Label the container clearly with the words "Hazardous Waste."

    • Identify the contents: "this compound Waste."

    • List all components of the waste mixture, including solvents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Corrosive").

    • Include the accumulation start date.

4. On-site Accumulation and Storage:

  • Storage Location: Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Container Management: Keep waste containers closed at all times, except when adding waste.

5. Off-site Disposal:

  • Licensed Transporter: Arrange for the collection of the hazardous waste by a licensed hazardous waste transporter.[4]

  • Manifest System: The hazardous waste must be tracked from its point of generation to its final disposal facility using a hazardous waste manifest.[2][5] This "cradle-to-grave" system ensures proper handling and disposal.[5]

  • Treatment and Disposal Facility (TSDF): The waste will be transported to a permitted TSDF for appropriate treatment and disposal, which may include incineration or other approved methods.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Treat as Hazardous ppe->characterize segregate Segregate Waste: Solid vs. Liquid Avoid Incompatibles characterize->segregate containerize Select & Prepare Appropriate Waste Container segregate->containerize label Label Container: 'Hazardous Waste' Contents, Hazards, Date containerize->label accumulate Store in Designated Satellite Accumulation Area label->accumulate transport Arrange for Pickup by Licensed Waste Transporter accumulate->transport manifest Complete Hazardous Waste Manifest transport->manifest end End: Waste Transported to Permitted TSDF manifest->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 8-Benzyl-3a-amino-1aH,5aH-nortropane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of structurally similar molecules, including nortropane derivatives and benzylamines.

Emergency Contact Information:

  • Spill or Exposure: [Insert Institution-Specific Emergency Contact Number]

  • Poison Control: [Insert Local Poison Control Number]

Hazard Assessment

While specific toxicity data for this compound is unavailable, related compounds exhibit notable hazards. Nortropine is harmful if swallowed, and noratropine is harmful if it comes into contact with skin.[1] Furthermore, benzylamine, a related primary amine, is corrosive and can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed or inhaled, potentially causing respiratory irritation.[2][3] Therefore, it is prudent to handle this compound as a potentially hazardous and corrosive substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE Category Recommended Equipment Rationale
Eye Protection Chemical splash goggles and a face shield.[3]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Prevents skin contact, which may be harmful.
Body Protection A laboratory coat worn over full-length clothing.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated fume hood. If not feasible, a respirator may be required.Minimizes inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work should be conducted in a designated area, preferably within a certified chemical fume hood.

    • Have spill cleanup materials (e.g., absorbent pads, neutralizing agents for amines) accessible.

  • Handling:

    • Avoid direct contact with the compound. Use appropriate tools for transfer and weighing.

    • Keep containers tightly sealed when not in use to prevent the release of vapors.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • In Case of a Spill:

    • Evacuate the immediate area and alert others.

    • If safe to do so, contain the spill using an appropriate absorbent material.

    • Follow your institution's established spill cleanup procedures for hazardous materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all solid and liquid waste containing the compound separately from other waste streams.[1]

    • This includes contaminated gloves, absorbent materials, and empty containers.

  • Waste Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name, and any other required information by your institution.[1]

    • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_spill_kit Prepare Spill Kit handle_compound Handle Compound with Care prep_spill_kit->handle_compound Proceed to Handling handle_seal Keep Container Sealed handle_wash Wash Hands After Use disp_segregate Segregate Waste handle_wash->disp_segregate Proceed to Disposal disp_label Label Waste Container disp_store Store Waste Securely disp_ehs Contact EHS for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.